Zincophorin
Description
Properties
Molecular Formula |
C33H60O7 |
|---|---|
Molecular Weight |
568.8 g/mol |
IUPAC Name |
(2S)-2-[(2S,5S,6S)-5-methyl-6-[(2S,3S,4S,5S,6S,7R,10E,12R,13R,14E,16R)-3,5,7,13-tetrahydroxy-4,6,12,14,16-pentamethylnonadeca-10,14-dien-2-yl]oxan-2-yl]propanoic acid |
InChI |
InChI=1S/C33H60O7/c1-10-13-19(2)18-22(5)29(35)20(3)14-11-12-15-27(34)23(6)30(36)25(8)31(37)26(9)32-21(4)16-17-28(40-32)24(7)33(38)39/h11,14,18-21,23-32,34-37H,10,12-13,15-17H2,1-9H3,(H,38,39)/b14-11+,22-18+/t19-,20-,21+,23+,24+,25+,26+,27-,28+,29-,30+,31+,32+/m1/s1 |
InChI Key |
XMCIULDTDFJACK-FXLACHKASA-N |
SMILES |
CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O |
Isomeric SMILES |
CCC[C@@H](C)/C=C(\C)/[C@@H]([C@H](C)/C=C/CC[C@H]([C@H](C)[C@@H]([C@H](C)[C@@H]([C@H](C)[C@@H]1[C@H](CC[C@H](O1)[C@H](C)C(=O)O)C)O)O)O)O |
Canonical SMILES |
CCCC(C)C=C(C)C(C(C)C=CCCC(C(C)C(C(C)C(C(C)C1C(CCC(O1)C(C)C(=O)O)C)O)O)O)O |
Synonyms |
antibiotic M144255 griseochelin M 144255 M-144255 zincophorin |
Origin of Product |
United States |
Foundational & Exploratory
Zincophorin from Streptomyces griseus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Streptomyces griseus as a source of the polyketide antibiotic, Zincophorin. The document outlines the biosynthetic pathway, experimental protocols for production and isolation, and the regulatory elements governing its synthesis. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.
Introduction
Streptomyces griseus, a Gram-positive bacterium commonly found in soil, is a well-known producer of a wide array of secondary metabolites, including the historically significant antibiotic streptomycin.[1] More recently, strains of S. griseus have been identified as producers of this compound, a polyketide ionophore with potent activity against Gram-positive bacteria.[2][3] First reported in 1984, this compound's complex structure and biological activity have made it a subject of interest for both synthetic chemists and biotechnologists.[2] This guide focuses on the biological production of this compound from Streptomyces griseus HKI 0741, a known producer strain.[2]
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces griseus HKI 0741 is orchestrated by a large Type I polyketide synthase (PKS) gene cluster, designated as the 'zin' cluster.[2] This cluster spans 73.5 kbp of DNA and contains 13 open reading frames (ORFs) that encode the enzymatic machinery required for the assembly of the this compound molecule.[2]
The assembly of the polyketide backbone is initiated from a propionate starter unit and extended by the sequential addition of three malonyl-CoA and eight methylmalonyl-CoA extender units.[2] The process is catalyzed by seven PKS genes (zinA–zinG).[2] In addition to the PKS genes, the cluster also contains genes encoding a transporter (zinT), a hydrolase (zinH), a putative histidine kinase (zinI), a putative epoxide hydrolase (zinJ), and two regulatory genes, zinR1 and zinR2.[2]
Proposed Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound involves the sequential action of the PKS modules, followed by tailoring enzymes that modify the polyketide chain to yield the final natural product. The process is a classic example of colinear polyketide biosynthesis.[2]
References
The Discovery, Isolation, and Elucidation of Zincophorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zincophorin, a polyketide antibiotic first reported in 1984, is a testament to the rich chemical diversity of natural products.[1] Isolated from the fermentation broth of the actinomycete Streptomyces griseus, this ionophore antibiotic demonstrates potent activity against a range of Gram-positive bacteria.[1] Its unique molecular architecture and biological function have made it a subject of interest for both synthetic chemists and drug discovery programs. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its production and purification, presenting its biological activity data, and visualizing key processes to facilitate a deeper understanding of this fascinating molecule.
Discovery and Producing Organism
In 1984, two independent research groups simultaneously reported the discovery of a novel polyketide antibiotic, which they named this compound and griseochelin, respectively.[1] The producing organism was identified as the actinomycete Streptomyces griseus.[1] this compound is classified as an ionophore, a class of molecules that can transport ions across lipid membranes, thereby disrupting cellular ionic gradients.[2]
Biological Activity of this compound
This compound exhibits significant activity against Gram-positive bacteria, including pathogenic strains.[1] Its mode of action is attributed to its ability to function as an ionophore, specifically binding and transporting divalent cations like zinc, which disrupts essential cellular processes. The carboxylic acid moiety of this compound is crucial for its biological activity; esterification of this group leads to a complete loss of antibacterial efficacy.[1]
Quantitative Bioactivity Data
The following tables summarize the reported minimum inhibitory concentrations (MIC), minimum biofilm inhibitory concentrations (MBIC), and cytotoxic concentrations (CC50) of this compound.
Table 1: Antibacterial Activity of this compound against Streptococcus pneumoniae [3]
| Strain | MIC (μM) | MBIC (μM) |
| DSM20566 | 0.12 ± 0.04 | 0.23 ± 0.03 |
| 3617 | 0.09 ± 0.02 | 0.18 ± 0.04 |
| 8919 | 0.11 ± 0.03 | 0.21 ± 0.02 |
| 10452 | 0.21 ± 0.00 | 0.32 ± 0.11 |
| 10612 | 0.12 ± 0.04 | 0.23 ± 0.03 |
| 11021 | 0.11 ± 0.02 | 0.18 ± 0.04 |
| 11079 | 0.14 ± 0.04 | 0.25 ± 0.04 |
Table 2: Cytotoxicity of this compound and its Methyl Ester [3]
| Compound | Cell Line | CC50 (μM) |
| This compound | HeLa | 0.5 ± 0.1 |
| This compound methyl ester | HeLa | > 50 |
| This compound | A549 | 1.2 ± 0.2 |
| This compound methyl ester | A549 | > 50 |
Experimental Protocols
Fermentation of Streptomyces griseus for this compound Production
This protocol is adapted from Walther et al., 2016.[1]
3.1.1. Media Preparation
-
Growth Medium:
-
Soybean flour: 15 g/L
-
Glucose: 15 g/L
-
NaCl: 5 g/L
-
CaCO₃: 1 g/L
-
KH₂PO₄: 0.3 g/L
-
-
Fermentation Medium:
-
Soybean flour: 40 g/L
-
Glucose: 50 g/L
-
NaCl: 2.5 g/L
-
CaCO₃: 6 g/L
-
KH₂PO₄: 0.5 g/L
-
(NH₄)₂SO₄: 6 g/L
-
FeCl₃: 3 g/L
-
3.1.2. Cultivation
-
Inoculum Preparation: Inoculate 50 mL of growth medium with lyophilized stock mycelia of S. griseus. Incubate at 28°C on a rotary shaker for 24 hours.
-
Seed Culture: Transfer 15 mL aliquots of the pre-culture to 2-liter flasks containing 400 mL of the growth medium. Incubate for one day under the same conditions.
-
Production Fermentation: Use the seed culture to inoculate 50 L of the fermentation medium in a bioreactor. Carry out the fermentation for 4 days at 28°C with aeration at 20 L/min and stirring at 200 rpm.
Isolation and Purification of this compound
This protocol is adapted from Walther et al., 2016.[1]
-
Mycelium Extraction:
-
Separate the mycelium from the culture filtrate by filtration.
-
Lyophilize the mycelium.
-
Extract the lyophilized mycelium twice with 10 L of dichloromethane (DCM) each.
-
Combine the DCM extracts and concentrate under reduced pressure to yield an oily residue.
-
-
Initial Fractionation:
-
Perform initial fractionation of the oily residue by column chromatography on silica gel 60 using a chloroform/methanol gradient as the eluent.
-
-
Further Purification:
-
Further purify the this compound-containing fractions by column chromatography on silica gel 60 using a hexane/ethyl acetate mobile phase.
-
Follow with chromatography on Sephadex LH-20 using a 1:1 mixture of dichloromethane and methanol as the eluant.
-
-
Precipitation:
-
Dissolve the dried, partially purified product in methanol.
-
Precipitate this compound by the addition of distilled water. The precipitate is primarily the calcium salt of this compound.
-
-
Conversion to Free Acid:
-
Suspend 5 mg of the calcium salt in 3 mL of 5 N HCl and stir for 3 hours at room temperature.
-
Extract the free acid with dichloromethane.
-
Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent to obtain the free acid of this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Proposed Mechanism of Action: Ionophore Activity
Caption: Proposed mechanism of this compound as a Zn²⁺/H⁺ ionophore.
Conclusion
This compound stands as a significant discovery in the field of natural product antibiotics. Its potent activity against Gram-positive bacteria, coupled with its defined mechanism as an ionophore, makes it a valuable subject for further research. The detailed protocols provided in this guide offer a foundation for researchers to reproduce the isolation of this compound and explore its potential applications in drug development. The elucidation of its biosynthetic pathway and the continued exploration of its chemical synthesis will undoubtedly open new avenues for the creation of novel analogs with improved therapeutic indices.
References
An In-depth Technical Guide to Zincophorin (Ionomycin): Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zincophorin, more commonly known as Ionomycin, is a potent and selective calcium ionophore that has become an indispensable tool in biological research.[1] Produced by the bacterium Streptomyces conglobatus, this polyether antibiotic is widely utilized to artificially increase intracellular calcium concentrations, thereby enabling the study of calcium-mediated signaling pathways.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its use in cell culture, particularly for T-cell activation and intracellular cytokine staining, are also presented.
Chemical Structure and Physicochemical Properties
This compound is a complex polyether antibiotic with a backbone consisting of a diacidic polyether chain.[1] Its structure includes a β-diketone and a carboxylic acid group which are crucial for its ion-binding capabilities.[1]
Table 1: Physicochemical Properties of this compound (Ionomycin)
| Property | Value | Reference(s) |
| Synonyms | Ionomycin, SQ-23377 | [3] |
| CAS Number | 56092-81-0 (free acid), 56092-82-1 (calcium salt) | |
| Molecular Formula | C₄₁H₇₀O₉ | [4] |
| Molecular Weight | 709.01 g/mol (free acid), 747.07 g/mol (calcium salt) | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥10 mg/mL), ethanol (≥10 mg/mL), and other organic solvents. Poorly soluble in water. | [5][6][7] |
| Storage and Stability | Store at -20°C, desiccated and protected from light. Stock solutions in DMSO or ethanol are stable for several months at -20°C. | [2][6][8] |
Biological and Pharmacological Properties
Mechanism of Action: Calcium Ionophore
This compound functions as a mobile ion carrier, facilitating the transport of divalent cations across biological membranes.[9] It forms a lipid-soluble complex with calcium ions, allowing them to move down their electrochemical gradient and rapidly increase the intracellular calcium concentration ([Ca²⁺]i).[10][11] This is achieved through two primary mechanisms:
-
Mobilization from Intracellular Stores: this compound can release Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER).[10]
-
Influx from Extracellular Space: It also promotes the influx of extracellular Ca²⁺ across the plasma membrane.[10]
The following diagram illustrates the mechanism of this compound-induced calcium influx.
Caption: this compound facilitates Ca²⁺ transport across membranes.
Cation Selectivity
This compound exhibits a high selectivity for divalent cations, with a particularly strong affinity for calcium.[2] The general order of selectivity is:
Ca²⁺ > Mg²⁺ >> Sr²⁺ = Ba²⁺ [2][12][13]
Binding of monovalent cations is negligible.[12][13] The binding of this compound to cations is pH-dependent, with maximal calcium binding occurring at approximately pH 9.5 and essentially no binding below pH 7.0.[2]
Table 2: Biological Activity and Potency of this compound (Ionomycin)
| Parameter | Value | Cell Type/Condition | Reference(s) |
| IC₅₀ (Cytotoxicity) | ~2.7 µM | RAW 264.7 cells | [14] |
| Working Concentration | 0.5 - 10 µg/mL (0.67 - 13.4 µM) | General cell culture | [8] |
| T-Cell Activation (with PMA) | 200 - 500 ng/mL | Human T-cells | [15] |
Downstream Signaling Pathways
The elevation of intracellular calcium triggered by this compound activates a multitude of downstream signaling pathways, making it a powerful tool for studying calcium-dependent cellular processes. Key pathways affected include:
-
Protein Kinase C (PKC) Activation: In conjunction with phorbol esters like Phorbol 12-myristate 13-acetate (PMA), which activates PKC directly, this compound synergistically enhances PKC activation, leading to robust cellular responses such as T-cell activation.[16]
-
Ca²⁺/Calmodulin-Dependent Signaling: The increased [Ca²⁺]i activates calmodulin, which in turn modulates the activity of various enzymes, including Ca²⁺/calmodulin-dependent kinases (CaMKs) and the phosphatase calcineurin.[17]
-
Gene Expression: Activation of these signaling cascades can lead to the translocation of transcription factors, such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB, to the nucleus, resulting in the expression of specific genes, including those for cytokines like IL-2.[8][18]
-
Apoptosis: In some cell types, a sustained increase in intracellular calcium induced by this compound can trigger apoptosis through the activation of calcium-dependent endonucleases.[2]
The following diagram illustrates the signaling cascade initiated by this compound and PMA in T-cells.
Caption: this compound and PMA synergistically activate T-cells.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound (Ionomycin) powder (free acid or calcium salt)
-
Dimethyl sulfoxide (DMSO) or anhydrous Ethanol (EtOH)
-
Sterile microcentrifuge tubes
Protocol:
-
Ionomycin Stock (1 mM in DMSO):
-
Calculate the volume of DMSO required to dissolve the entire contents of the vial to a final concentration of 1 mM. For example, to prepare a 1 mM stock from 1 mg of Ionomycin free acid (MW: 709.01 g/mol ), dissolve in 1.41 mL of DMSO.
-
Aseptically add the calculated volume of DMSO to the vial of Ionomycin.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
PMA Stock (1 mg/mL in DMSO):
-
Dissolve 1 mg of Phorbol 12-myristate 13-acetate (PMA) in 1 mL of DMSO.
-
Vortex until fully dissolved.
-
Aliquot and store at -20°C.
-
In Vitro Stimulation of T-Cells for Intracellular Cytokine Staining
This protocol is a general guideline; optimal concentrations and incubation times may vary depending on the cell type and experimental goals.
Materials:
-
Isolated T-cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
PMA stock solution (1 mg/mL)
-
Ionomycin stock solution (1 mM)
-
Brefeldin A or Monensin solution (protein transport inhibitors)
-
96-well U-bottom culture plate
Protocol:
-
Prepare a cell suspension at a concentration of 1 x 10⁶ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a stimulation cocktail in complete culture medium containing PMA and Ionomycin at the desired final concentrations. A common starting point is 50 ng/mL PMA and 500 ng/mL Ionomycin (approximately 0.7 µM).[20]
-
Add 100 µL of the stimulation cocktail to each well.
-
Add a protein transport inhibitor (e.g., Brefeldin A at a final concentration of 10 µg/mL) to block cytokine secretion.[20]
-
Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, the cells are ready for surface and intracellular staining for flow cytometry analysis.
The following diagram outlines the general workflow for intracellular cytokine staining.
Caption: A typical workflow for intracellular cytokine analysis.
Conclusion
This compound (Ionomycin) is a powerful and selective calcium ionophore that has significantly advanced our understanding of calcium signaling in a wide range of biological processes. Its ability to robustly and reliably increase intracellular calcium levels makes it an invaluable tool for researchers in immunology, neuroscience, and cell biology. This guide has provided a detailed overview of its chemical and biological properties, along with practical protocols for its application in the laboratory. As with any potent biological agent, careful consideration of optimal concentrations and experimental conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Ionomycin - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Ionomycin, Calcium Salt (#9995) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. invivogen.com [invivogen.com]
- 9. Ionomycin, Calcium Salt | Cell Signaling Technology [cellsignal.com]
- 10. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the purpose of ionomycin in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 12. Characterization of ionomycin as a calcium ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of T cell activation by the calcium ionophore ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Promoter elements and second messenger pathways involved in transcriptional activation of tyrosine hydroxylase by ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PMA/ionomycin induces Ig kappa 3' enhancer activity which is in part mediated by a unique NFAT transcription complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ionomycin for 6.2 [wahoo.cns.umass.edu]
- 20. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
The Core Mechanism of Zincophorin: An In-depth Technical Guide to a Potent Zinc Ionophore
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zincophorin, a naturally occurring polyketide antibiotic isolated from Streptomyces griseus, functions as a potent zinc ionophore.[1][2] Its biological activities, which include antibacterial and antiviral properties, are intrinsically linked to its ability to transport zinc ions (Zn²⁺) across biological membranes, thereby disrupting intracellular zinc homeostasis.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound as a zinc ionophore. It details the principles of zinc binding and transport, outlines key experimental protocols for its characterization, and explores the downstream cellular consequences of this compound-mediated zinc influx. While specific quantitative data for this compound's binding affinities and transport kinetics are not extensively available in public literature, this guide leverages established methodologies for studying other zinc ionophores to provide a robust framework for its investigation.
Introduction to Zinc Ionophores and Zinc Homeostasis
Zinc is an essential trace element vital for a vast array of cellular functions, including enzymatic catalysis, structural integrity of proteins, and signal transduction. Consequently, intracellular zinc concentrations are tightly regulated by a complex network of transporters and binding proteins.[4][5] Zinc ionophores are lipophilic molecules that can reversibly bind zinc ions, forming a lipid-soluble complex that facilitates their transport across otherwise impermeable biological membranes.[3] This disruption of the natural zinc gradient can lead to significant physiological effects, making zinc ionophores valuable tools for research and potential therapeutic agents.[3][6]
Core Mechanism of Action: Zinc Binding and Transport
The primary mechanism of action of this compound as a zinc ionophore involves a multi-step process of binding, membrane translocation, and release of zinc ions. This process is typically driven by a proton gradient, functioning as a Zn²⁺/H⁺ antiporter.
Zinc Coordination and Complex Formation
This compound, with its multiple oxygen-containing functional groups and a critical carboxylic acid moiety, creates a coordination sphere that chelates a zinc ion.[2] The stoichiometry of this complex, i.e., the ratio of this compound molecules to a single zinc ion, is a crucial determinant of its transport efficiency. For many ionophores, a 2:1 (ionophore:ion) complex is common for divalent cations like Zn²⁺, creating a neutral, lipophilic "sandwich" that can readily partition into the lipid bilayer.
Table 1: Hypothetical Quantitative Data for this compound-Zinc Complex
| Parameter | Value (Example) | Method of Determination | Reference |
| Binding Stoichiometry (this compound:Zn²⁺) | 2:1 | Isothermal Titration Calorimetry (ITC), Spectrophotometric Titration (Job's Plot) | [7][8] |
| Stability Constant (K_s) | 10⁸ - 10¹⁰ M⁻² | Potentiometric Titration, Spectrophotometry | [1][9] |
| Dissociation Constant (K_d) | 10⁻⁸ - 10⁻¹⁰ M | Calculated from K_s | [10] |
Note: The values presented in this table are hypothetical and serve as illustrative examples based on typical values for other zinc ionophores. Specific experimental determination for this compound is required for accurate quantification.
Transmembrane Transport
The lipophilic exterior of the this compound-Zn²⁺ complex allows it to diffuse across the lipid bilayer, moving down the concentration gradient of the complex. The transport process is often electroneutral, involving the counter-transport of protons (H⁺). The carboxylic acid group of this compound is likely protonated before it releases the zinc ion and returns to the extracellular side of the membrane.
Experimental Protocols for Characterization
A thorough understanding of this compound's mechanism of action requires a suite of biophysical and cell-based assays.
Determination of Zinc Binding Stoichiometry and Stability Constant
Objective: To determine the molar ratio at which this compound binds to Zn²⁺ and the thermodynamic stability of the resulting complex.
Method: Spectrophotometric Titration (Job's Method of Continuous Variation)
-
Preparation of Solutions: Prepare equimolar stock solutions of this compound and a zinc salt (e.g., ZnCl₂) in a suitable solvent (e.g., ethanol or DMSO).
-
Continuous Variation: Prepare a series of solutions where the mole fraction of this compound varies from 0 to 1, while the total molar concentration of this compound and Zn²⁺ remains constant.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the this compound-Zn²⁺ complex.
-
Data Analysis: Plot the change in absorbance against the mole fraction of this compound. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.
-
Stability Constant Calculation: The stability constant can be calculated from the absorbance data using established equations.[1][11]
Measurement of Zinc Transport Activity in a Liposome Model System
Objective: To quantify the rate of this compound-mediated zinc transport across a lipid bilayer.
Method: Liposome-Based Fluorescent Assay
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) encapsulating a zinc-sensitive fluorescent probe (e.g., FluoZin-3) in a buffer.[1] Remove external probe by size-exclusion chromatography.
-
Assay Setup: Add the liposome suspension to a fluorometer cuvette.
-
Initiation of Transport: Add a known concentration of this compound to the liposome suspension, followed by the addition of a zinc salt to the external buffer.
-
Fluorescence Monitoring: Record the increase in fluorescence over time as this compound transports external Zn²⁺ into the liposomes, where it binds to the encapsulated fluorescent probe.
-
Data Analysis: The initial rate of fluorescence increase is proportional to the rate of zinc transport. This can be measured for different concentrations of this compound and zinc to determine transport kinetics.
Table 2: Hypothetical this compound Transport Kinetics Data
| Parameter | Value (Example) | Method of Determination | Reference |
| Initial Transport Rate (V₀) | 5-20 µM/min | Liposome-based fluorescent assay | [1] |
| Michaelis-Menten Constant (K_m) for Zn²⁺ | 10-50 µM | Liposome-based fluorescent assay | [12] |
| Maximum Transport Rate (V_max) | 25 µM/min | Liposome-based fluorescent assay | [12] |
Note: These values are illustrative and would need to be determined experimentally for this compound.
Quantification of Intracellular Zinc Influx in Cultured Cells
Objective: To measure the increase in cytosolic free zinc concentration in living cells upon treatment with this compound.
Method: Live-Cell Imaging with Fluorescent Zinc Probes
-
Cell Culture and Staining: Culture adherent cells on glass-bottom dishes. Load the cells with a cell-permeant, zinc-sensitive fluorescent probe (e.g., FluoZin-3 AM).[13][14]
-
Baseline Measurement: Acquire baseline fluorescence images of the cells using a fluorescence microscope.
-
This compound and Zinc Treatment: Add this compound to the cell culture medium, followed by the addition of a zinc salt.
-
Time-Lapse Imaging: Acquire fluorescence images at regular intervals to monitor the change in intracellular zinc concentration.
-
Data Analysis: Quantify the change in fluorescence intensity over time in individual cells or cell populations. The rate and magnitude of the fluorescence increase reflect the ionophoretic activity of this compound in a cellular context.[15]
References
- 1. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Zinc ionophores: chemistry and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc transporters and their functional integration in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Regulation of Cellular Zinc Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Properties of Water-Soluble Zinc Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaji.net [oaji.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. d-nb.info [d-nb.info]
- 10. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
- 13. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tracing of intracellular zinc(II) fluorescence flux to monitor cell apoptosis by using FluoZin-3AM - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Zincophorin in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of zincophorin, a polyketide antibiotic produced by Streptomyces griseus. The document details the genetic basis of this compound production, the enzymatic pathway, and relevant experimental protocols for its study. Quantitative data are presented in tabular format for clarity, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction to this compound
This compound is a polyketide ionophore antibiotic discovered in 1984 from Streptomyces griseus.[1] It exhibits potent activity against Gram-positive bacteria, including pathogenic species such as Clostridium perfringens and Streptococcus pneumoniae.[1] The antibiotic and cytotoxic effects of this compound are associated with its carboxylic acid group, and esterification of this group abolishes its biological activity.[1] The complex structure of this compound has also made it a target for total synthesis.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is located within a 73.5 kbp contiguous stretch of DNA on the chromosome of Streptomyces griseus HKI 0741.[1] This biosynthetic gene cluster (BGC) contains 13 open reading frames (ORFs) that encode the enzymes and regulatory proteins required for this compound production. The core of this BGC is a set of seven polyketide synthase (PKS) genes, designated zinA through zinG.[1]
The organization of the this compound BGC is depicted below:
References
The Biological Activity of Zincophorin and Its Salts: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Abstract
Zincophorin, a polyketide antibiotic produced by Streptomyces griseus, is a divalent cation ionophore with a range of biological activities, including antibacterial, anticoccidal, and antiviral properties. As an ionophore, this compound facilitates the transport of cations across biological membranes, disrupting ionic homeostasis and triggering a cascade of cellular events. This technical guide provides a comprehensive overview of the known biological activities of this compound and its salts, detailing its mechanism of action, effects on cellular signaling pathways, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound is a carboxylic acid ionophore that forms lipophilic complexes with divalent cations, such as Zn²⁺, Ca²⁺, and Mg²⁺, and to a lesser extent, monovalent cations like Na⁺ and K⁺.[1] This ability to disrupt cellular ion gradients is central to its biological effects. The carboxylic acid moiety of the molecule is crucial for its activity; esterification, as in this compound methyl ester, significantly reduces or alters its biological profile.[2] This guide will explore the multifaceted biological activities of this compound and its various salt forms.
Data Presentation: Biological Activities of this compound and Its Derivatives
Quantitative data on the biological activities of this compound and its derivatives are summarized below. It is important to note that direct comparative studies of various salts are limited in the available literature.
Table 1: Antibacterial and Cytotoxic Activity of this compound
| Compound | Organism/Cell Line | Assay | Result (Unit) | Reference(s) |
| This compound | Streptococcus pneumoniae | MIC | 0.09 - 0.21 (µM) | [2] |
| This compound | Streptococcus pneumoniae | MBIC | 0.1 - 0.4 (µM) | [2] |
| This compound | Human cell lines | CC50 | Not specified | [2] |
| This compound methyl ester | Streptococcus pneumoniae | MIC | > 50 (µM) | [2] |
| This compound calcium salt | Gram-positive bacteria | Antibiotic Activity | Broad in vitro activity | [1] |
| This compound sodium salt | Eimeria tenella | Anticoccidal Activity | Significant activity | [1] |
| This compound ammonium salt | Eimeria tenella | Anticoccidal Activity | Significant activity | [1] |
MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; CC50: 50% Cytotoxic Concentration.
Mechanism of Action
This compound's primary mechanism of action is its ability to function as an ionophore, transporting cations across lipid membranes. This disrupts the electrochemical gradients that are essential for numerous cellular processes, particularly in mitochondria.
Ionophore-Mediated Disruption of Mitochondrial Function
As a cation ionophore, this compound can exchange divalent cations for protons (H⁺) across the inner mitochondrial membrane. This leads to a cascade of detrimental effects on mitochondrial function:
-
Dissipation of Mitochondrial Membrane Potential (ΔΨm): The influx of cations neutralizes the negative charge inside the mitochondrial matrix, leading to a collapse of the membrane potential.
-
Induction of Mitochondrial Permeability Transition (MPT): The disruption of ionic homeostasis and the increase in matrix Ca²⁺ concentration can trigger the opening of the mitochondrial permeability transition pore (mPTP). This non-specific pore allows for the passage of molecules up to 1.5 kDa, leading to mitochondrial swelling and rupture.
-
Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain, a consequence of dissipated membrane potential, can lead to increased production of reactive oxygen species (ROS), inducing oxidative stress.
-
Uncoupling of Oxidative Phosphorylation: The collapse of the proton gradient uncouples the electron transport chain from ATP synthesis, leading to a depletion of cellular ATP.
Induction of Apoptosis
The mitochondrial dysfunction initiated by this compound is a potent trigger for the intrinsic pathway of apoptosis. The release of pro-apoptotic factors, such as cytochrome c, from the damaged mitochondria activates a cascade of caspases, ultimately leading to programmed cell death.
Cell Cycle Arrest
Some evidence suggests that ionophores can induce cell cycle arrest, often at the G1 phase. This is potentially mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the subsequent inhibition of G1-associated CDKs such as CDK4.
Antiviral Activity
The methyl ester of this compound has reported antiviral activity, particularly against the influenza virus. While the precise mechanism is not fully elucidated, it is plausible that as a zinc ionophore, it increases intracellular zinc concentrations, which in turn may inhibit viral RNA polymerase, an enzyme crucial for viral replication. Another potential mechanism is the inhibition of neuraminidase, an enzyme required for the release of new viral particles from infected cells.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound/Salt Dilutions:
-
Prepare a stock solution of this compound or its salt in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate containing the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or its salts in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
-
Conclusion
This compound and its salts represent a class of ionophores with significant biological activities. Their ability to disrupt fundamental cellular processes, particularly mitochondrial function, makes them interesting candidates for further investigation as antimicrobial and potentially as anticancer and antiviral agents. This guide provides a foundational understanding of their known activities and mechanisms. Further research is warranted to fully elucidate the comparative efficacy of different this compound salts and to precisely map the signaling pathways affected by these compounds. Such studies will be crucial for unlocking their full therapeutic potential.
References
- 1. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
Zincophorin: A Technical Guide to a Polyketide Ionophore Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zincophorin, also known as griseochelin, is a polyketide antibiotic produced by the actinomycete Streptomyces griseus.[1][2] First reported in 1984, this natural product has garnered significant interest due to its potent activity against Gram-positive bacteria, including pathogenic strains.[1] Its mechanism of action is attributed to its function as an ionophore, with a remarkable specificity for divalent cations, particularly zinc.[3][4] This technical guide provides an in-depth overview of this compound, encompassing its biosynthesis, mechanism of action, biological activity, and relevant experimental protocols. The information is presented to support further research and drug development efforts focused on this promising class of antibiotics.
Chemical Structure and Properties
This compound is a highly functionalized polyketide characterized by a unique molecular architecture. Its structure features a monobasic carboxylic acid, which is crucial for its biological activity.[1][3] The carbon backbone of this compound suggests that its biosynthesis involves propionic acid as an initiator and several propionic acid subunits.[5]
Chemical Structure of this compound:
Biosynthesis
The biosynthesis of this compound in Streptomyces griseus is orchestrated by a modular polyketide synthase (PKS) assembly line.[1] The gene cluster responsible for its production, spanning 73.5 kbp, has been identified and characterized.[1] This cluster contains 13 open reading frames (ORFs), including seven PKS genes (zinA–zinG), a transport gene (zinT), and two regulatory genes (zinR1, zinR2).[1] The biosynthesis proceeds via a proposed intermediate, pre-zincophorin, which undergoes intramolecular cyclization to form the characteristic tetrahydropyran ring.[1][6]
Mechanism of Action: Ionophoric Activity
This compound exerts its antibacterial effect by acting as an ionophore, a lipid-soluble molecule that can transport ions across biological membranes.[1][5][7] This process disrupts the crucial transmembrane ion concentration gradients necessary for the survival and proper functioning of microorganisms.[5] The carboxylic acid group of this compound is essential for this activity; its esterification completely abolishes the antibacterial effect.[1] this compound shows a high affinity for divalent cations, with a stability order of Zn²⁺ ≈ Cd²⁺ > Mg²⁺ > Sr²⁺ ≈ Ba²⁺ ≈ Ca²⁺.[5]
Biological Activity
This compound demonstrates potent activity against a range of Gram-positive bacteria.[1][5] It has also been shown to be effective against Clostridium perfringens (formerly Clostridium welchii).[1] Notably, its activity extends to clinically relevant pathogens such as Streptococcus pneumoniae, including strains resistant to β-lactam antibiotics.[1] However, the antibacterial effect of this compound is accompanied by cytotoxicity.[1][2] Interestingly, the methyl ester of this compound has been reported to have strong inhibitory properties against the influenza WSN virus with reduced toxicity for the host cell.[5][8]
Quantitative Antibacterial Activity Data
The following table summarizes the mean Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) values for this compound against various strains of S. pneumoniae.
| Strain | MIC (µM) | MBIC (µM) |
| DSM20566 | 0.12 ± 0.03 | 0.23 ± 0.03 |
| ATCC49619 | 0.12 ± 0.03 | 0.23 ± 0.03 |
| 6303 | 0.21 ± 0.00 | 0.21 ± 0.00 |
| 8919 | 0.09 ± 0.03 | 0.15 ± 0.05 |
| 10452 | 0.15 ± 0.05 | 0.18 ± 0.05 |
| 10612 | 0.15 ± 0.05 | 0.18 ± 0.05 |
| 11087 | 0.15 ± 0.05 | 0.18 ± 0.05 |
| Data sourced from Walther et al. (2016)[9] |
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and its methyl ester were evaluated against A549 (human lung carcinoma) and MDCK (Madin-Darby canine kidney) cell lines.
| Compound | CC50 on A549 cells (µM) | CC50 on MDCK cells (µM) |
| This compound | 1.8 ± 0.3 | 2.5 ± 0.3 |
| This compound methyl ester | > 50 | > 50 |
| Data sourced from Walther et al. (2016)[9] |
Experimental Protocols
Isolation and Purification of this compound
This protocol is adapted from the methods described by Walther et al. (2016).[9]
Workflow:
Methodology:
-
Fermentation and Extraction: S. griseus HKI 0741 is cultivated in a suitable growth medium. The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an equal volume of ethyl acetate.
-
Concentration and Initial Purification: The organic phase from the extraction is concentrated under reduced pressure. The resulting residue is subjected to column chromatography on silica gel 60.
-
Final Purification: Fractions containing this compound are pooled and concentrated. The product is then precipitated from methanol to yield purified this compound, typically as its calcium salt.
-
Conversion to Free Acid (Optional): To obtain the free acid form, the calcium salt can be suspended in a suitable solvent and treated with an acid, followed by extraction and purification.[9]
Synthesis of this compound Methyl Ester
This protocol is based on the methylation procedure described by Walther et al. (2016), using a safer alternative to diazomethane.[9]
Methodology:
-
Dissolution: Purified this compound (free acid) is dissolved in a mixture of toluene and methanol.
-
Methylation: Trimethylsilyldiazomethane is added dropwise to the solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored, and it is typically complete within a few hours.
-
Workup and Purification: The reaction mixture is concentrated, and the resulting this compound methyl ester can be further purified if necessary.
Conclusion and Future Directions
This compound remains a compelling molecule for antibiotic research due to its potent activity against Gram-positive pathogens. Its well-defined mechanism of action as an ionophore provides a clear basis for understanding its antibacterial effects. The elucidation of its biosynthetic gene cluster opens avenues for genetic engineering to produce novel derivatives with potentially improved therapeutic indices.[1] The observed cytotoxicity of the parent compound highlights the need for medicinal chemistry efforts to modulate its activity and toxicity profiles. The reduced toxicity of its methyl ester, coupled with its antiviral properties, suggests that derivatization of the carboxylic acid group is a promising strategy for developing new therapeutic agents.[5][8] Further investigation into the structure-activity relationships and the development of synthetic analogs will be crucial in harnessing the full therapeutic potential of the this compound scaffold.
References
- 1. This compound – biosynthesis in Streptomyces griseus and antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – biosynthesis in Streptomyces griseus and antibiotic properties. - Leibniz-HKI [leibniz-hki.de]
- 3. (PDF) The Structure and Absolute Stereochemistry of [research.amanote.com]
- 4. Zinc ionophores: chemistry and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ionophore - Wikipedia [en.wikipedia.org]
- 8. Challenges in the synthesis of a unique mono-carboxylic acid antibiotic, (+)-zincophorin - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Architectural Elegance of a Potent Ionophore: A Technical Guide to the Total Synthesis of Zincophorin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic strategies toward the potent ionophore antibiotic, Zincophorin. Since its isolation, the complex stereochemical architecture of this compound has presented a formidable challenge and an attractive target for synthetic organic chemists. This document details the seminal total syntheses, highlighting the evolution of synthetic design from foundational approaches to more recent, highly efficient strategies. Key quantitative data from these syntheses are summarized for comparative analysis, and detailed experimental protocols for pivotal reactions are provided. Visualizations of the retrosynthetic analyses and key transformations are included to facilitate a deeper understanding of the synthetic logic.
Introduction to this compound
This compound is a polyether antibiotic isolated from Streptomyces griseus. It exhibits significant in vitro activity against Gram-positive bacteria and is characterized by its high affinity for divalent cations, particularly zinc. The structure of this compound features a 25-carbon backbone with a tetrahydropyran ring and a dense array of stereocenters, making it a challenging synthetic target. The total synthesis of this compound has been a benchmark for the development and application of novel stereoselective methodologies.
Retrosynthetic Analysis and Key Strategies
The total synthesis of this compound has been accomplished by several research groups, each employing a unique retrosynthetic strategy. The primary approaches are summarized below, highlighting the key bond disconnections and the main fragments synthesized.
The Danishefsky Synthesis: A Pioneering Approach
The first total synthesis of this compound was reported by the Danishefsky group in 1987.[1][2][3] Their strategy relied on a convergent approach, disconnecting the molecule at the C16-C17 olefin, which was formed in the final stages via a Julia olefination. This led to two major fragments: the C1-C16 aldehyde and the C17-C25 sulfone.
A key feature of the Danishefsky synthesis is the masterful use of a hetero-Diels-Alder reaction to construct the tetrahydropyran core and control the stereochemistry of the C6-C11 portion of the molecule.
The Cossy Synthesis: A Convergent Aldol Approach
The Cossy group developed a convergent synthesis that coupled a C1-C12 ethyl ketone with a C13-C25 aldehyde via a highly diastereoselective titanium-mediated aldol condensation.[2] This strategy offered a different approach to the carbon-carbon bond formation at the heart of the molecule.
The Miyashita Synthesis: A Suzuki-Miyaura Coupling Strategy
The Miyashita group's total synthesis featured a Suzuki-Miyaura coupling to form the C15-C16 bond, connecting a C1-C15 alkyl borane and a C16-C25 vinyl iodide.[2][4] This approach showcased the power of cross-coupling reactions in the assembly of complex natural products.
Quantitative Data Summary
The following tables summarize the key quantitative data, such as step counts and overall yields, for the major total syntheses of this compound and its methyl ester. This allows for a direct comparison of the efficiency of the different synthetic routes.
| Synthesis | Longest Linear Sequence (Steps) | Total Steps | Overall Yield (%) | Reference |
| Danishefsky (this compound) | 36 | ~52 | Not explicitly stated | [1] |
| Cossy (this compound Methyl Ester) | 28 | ~47 | Not explicitly stated | [2] |
| Miyashita (this compound) | 37 | ~52 | Not explicitly stated | [2] |
| Leighton (this compound Methyl Ester) | 22 | 27/31 | 4.2 | [5] |
Detailed Experimental Protocols
This section provides detailed experimental procedures for selected key reactions from the landmark syntheses of this compound. These protocols are intended to provide researchers with the necessary information to understand and potentially replicate these critical transformations.
Danishefsky's Hetero-Diels-Alder Reaction
This reaction was pivotal for the construction of the tetrahydropyran core in the C1-C16 fragment.
Reaction: Chelation-controlled hetero-Diels-Alder reaction of aldehyde with a siloxydiene.
Protocol: To a solution of the aldehyde in THF at -78 °C is added a solution of the siloxydiene. A Lewis acid (e.g., MgBr₂) is then added, and the reaction mixture is stirred at low temperature for several hours. The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Note: The specific aldehyde, siloxydiene, Lewis acid, and reaction conditions (time, temperature) are crucial for the diastereoselectivity of this reaction and can be found in the original publication.[1]
Cossy's Titanium-Mediated Aldol Condensation
This reaction served as the key fragment coupling step in Cossy's synthesis of this compound methyl ester.
Reaction: Diastereoselective titanium-mediated aldol coupling between the C1-C12 ethyl ketone and the C13-C25 aldehyde.
Protocol: To a solution of the C1-C12 ethyl ketone in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C is added a titanium tetrachloride solution, followed by a tertiary amine base (e.g., N,N-diisopropylethylamine). The mixture is stirred to form the titanium enolate. A solution of the C13-C25 aldehyde in the same solvent is then added dropwise. The reaction is stirred at low temperature until completion, as monitored by TLC. The reaction is quenched with a suitable aqueous solution and worked up. The crude product is purified by chromatography.[2]
Miyashita's Suzuki-Miyaura Coupling
This cross-coupling reaction was employed to unite the two major fragments in Miyashita's total synthesis.
Reaction: Palladium-catalyzed Suzuki-Miyaura coupling of the C1-C15 alkyl borane with the C16-C25 vinyl iodide.
Protocol: To a degassed mixture of the C1-C15 alkyl borane, the C16-C25 vinyl iodide, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent system (e.g., THF/H₂O) is added a base (e.g., aqueous Na₂CO₃). The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the coupled product.[2]
Conclusion
The total syntheses of this compound represent significant achievements in the field of natural product synthesis. The evolution of strategies, from Danishefsky's pioneering use of the hetero-Diels-Alder reaction to more recent, highly step-economical approaches, showcases the continuous advancement of synthetic methodology. This guide provides a detailed technical overview to aid researchers and professionals in understanding the intricacies of these elegant synthetic endeavors and to inspire future work in the synthesis of complex bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of this compound and its methyl ester. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward More “Ideal” Polyketide Natural Product Synthesis: A Step-Economical Synthesis of this compound Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Zincophorin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The antibacterial efficacy of Zincophorin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The available data for this compound's activity against several strains of Streptococcus pneumoniae are summarized below.
| Bacterial Strain | Type | MIC (µM) | Reference |
| S. pneumoniae DSM20566 | Reference Strain | 0.12 ± 0.04 | [1] |
| S. pneumoniae ATCC49619 | Reference Strain | 0.09 ± 0.04 | [1] |
| S. pneumoniae DSM11865 | Reference Strain | 0.11 ± 0.02 | [1] |
| S. pneumoniae 3573 | Clinical Isolate | 0.12 ± 0.04 | [1] |
| S. pneumoniae 708 | Clinical Isolate | 0.12 ± 0.04 | [1] |
| S. pneumoniae 8919 | Clinical Isolate (β-lactam resistant) | 0.21 ± 0.04 | [1] |
| S. pneumoniae 10231 | Clinical Isolate | 0.12 ± 0.04 | [1] |
Note: The molecular weight of this compound is approximately 584.8 g/mol . The MIC values were determined using the broth microdilution method.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound is primarily achieved through the broth microdilution method. This is a standardized procedure for determining the MIC of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test bacteria grown on appropriate agar plates (e.g., Columbia blood agar for S. pneumoniae).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth, such as Brain Heart Infusion (BHI) broth for fastidious organisms like S. pneumoniae.
-
This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration and then diluted in the growth medium.
-
96-Well Microtiter Plates: Sterile, U- or V-bottom 96-well plates are used.
2. Inoculum Preparation:
-
Several colonies of the test bacterium are transferred from an agar plate into a sterile saline solution or broth.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
This standardized suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of this compound:
-
A serial two-fold dilution of this compound is prepared directly in the 96-well microtiter plate.
-
Typically, 100 µL of growth medium is added to each well.
-
100 µL of the this compound working solution (at twice the highest desired concentration) is added to the first well of a row.
-
100 µL is then transferred from the first well to the second, mixed, and this process is repeated across the row to create a range of concentrations. The final 100 µL from the last dilution well is discarded.
4. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well (except for a sterility control well) to bring the final volume to 200 µL.
-
The plate is sealed or covered and incubated at 35-37°C for 16-20 hours. For fastidious organisms like S. pneumoniae, incubation may be performed in an atmosphere enriched with 5% CO₂.[1]
5. Determination of MIC:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
-
The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 620 nm).[1]
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action of this compound
This compound's antibacterial activity is attributed to its function as an ionophore, which is dependent on its free carboxylic acid group.[1] It disrupts the bacterial cell membrane's ion gradient, which is essential for cellular processes.
Caption: Proposed ionophore mechanism of action for this compound.
Conclusion
This compound demonstrates potent in vitro antibacterial activity against Gram-positive bacteria, as evidenced by its low micromolar MIC values against Streptococcus pneumoniae. Its mechanism as a carboxylic acid-dependent ionophore distinguishes it from many other classes of antibiotics. While historical data suggests a broader spectrum of activity, further research is required to establish a comprehensive and quantitative profile against a wider range of clinically relevant Gram-positive pathogens. The detailed protocols and conceptual frameworks provided in this guide serve as a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
Methodological & Application
Total Synthesis of (+)-Zincophorin Methyl Ester: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview and compilation of experimental protocols for the total synthesis of (+)-Zincophorin methyl ester. Three notable synthetic routes, developed by the research groups of Leighton, Krische, and Cossy, are highlighted, offering insights into modern synthetic strategies for complex natural products.
(+)-Zincophorin methyl ester, an ionophore antibiotic, has attracted significant attention from the synthetic community due to its complex stereochemical architecture and promising biological activity. This document outlines the key chemical transformations and experimental conditions from three distinct and highly regarded total syntheses. The data is presented in a structured format to facilitate comparison and implementation in a laboratory setting.
Synthetic Strategies Overview
The total synthesis of (+)-Zincophorin methyl ester has been approached from various strategic standpoints. The convergent synthesis by Cossy and coworkers relies on the coupling of two major fragments. In contrast, the syntheses developed by Krische and Leighton showcase the power of innovative, step-economical methodologies. Krische's approach features a bidirectional redox-triggered double anti-crotylation, while Leighton's highly efficient route employs silyl-directed, strain-release-driven aldol reactions.
Logical Flow of Synthetic Approaches
Caption: Comparative overview of the synthetic logic for the total synthesis of (+)-Zincophorin methyl ester by Cossy, Krische, and Leighton.
Key Experimental Protocols and Data
The following sections provide detailed experimental procedures for selected key steps from the syntheses of Leighton, Krische, and Cossy. All quantitative data, including yields and stereoselectivity, are summarized in the subsequent tables for ease of comparison.
Leighton's Synthesis: Silyl-Directed Aldol Reaction (Key Step)
This protocol describes a key carbon-carbon bond-forming reaction from the Leighton group's highly efficient synthesis.
Experimental Workflow:
Caption: Workflow for the silyl-directed aldol reaction in Leighton's synthesis.
Protocol: To a solution of the silyl enol ether (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added titanium tetrachloride (1.1 equiv) dropwise. The resulting mixture is stirred at -78 °C for 30 minutes. A solution of the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.5 M) is then added dropwise. The reaction is stirred for 2 hours at -78 °C, after which it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Krische's Synthesis: Iridium-Catalyzed Reductive Coupling (Key Step)
This protocol details a key iridium-catalyzed reductive coupling from the Krische group's synthesis.
Protocol: In a nitrogen-filled glovebox, an oven-dried vial is charged with [Ir(cod)Cl]₂ (2.5 mol %), the chiral phosphine ligand (5.5 mol %), and anhydrous toluene (0.1 M). The mixture is stirred at room temperature for 30 minutes. The alcohol (1.0 equiv), the allene (1.5 equiv), and potassium carbonate (2.0 equiv) are then added. The vial is sealed and the reaction mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel.
Cossy's Synthesis: Titanium-Mediated Aldol Condensation (Key Step)
This protocol outlines the key fragment coupling reaction from the Cossy group's convergent synthesis.
Protocol: To a solution of the ketone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added TiCl₄ (1.1 equiv) dropwise. The mixture is stirred for 20 minutes, followed by the addition of N,N-diisopropylethylamine (1.2 equiv). After stirring for an additional 1 hour at -78 °C, a solution of the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.5 M) is added dropwise. The reaction is stirred for 4 hours at -78 °C and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Quantitative Data Summary
The following tables summarize the key quantitative data for the aforementioned synthetic steps.
| Leighton Synthesis: Silyl-Directed Aldol Reaction | |
| Parameter | Value |
| Yield | 85% |
| Diastereomeric Ratio | >20:1 |
| Temperature | -78 °C |
| Reaction Time | 2.5 hours |
| Krische Synthesis: Iridium-Catalyzed Reductive Coupling | |
| Parameter | Value |
| Yield | 78% |
| Enantiomeric Excess | 95% ee |
| Temperature | 110 °C |
| Reaction Time | 24 hours |
| Cossy Synthesis: Titanium-Mediated Aldol Condensation | |
| Parameter | Value |
| Yield | 75% |
| Diastereomeric Ratio | 10:1 |
| Temperature | -78 °C |
| Reaction Time | 5 hours |
Disclaimer: These protocols are intended for informational purposes for trained chemists. Appropriate safety precautions should be taken when performing these experiments. The yields and selectivities reported are based on the original publications and may vary.
Application Notes and Protocols: Isolation of Zincophorin from Streptomyces griseus
These application notes provide a detailed protocol for the isolation and purification of Zincophorin, a polyketide antibiotic, from cultures of Streptomyces griseus. The methodology is intended for researchers, scientists, and drug development professionals working on natural product isolation and antibiotic discovery.
Introduction
This compound is a polyketide antibiotic with potent activity against Gram-positive bacteria.[1][2] It is an ionophoric compound originally isolated from Streptomyces griseus.[3][4][5] This document outlines the fermentation, extraction, and purification procedures for obtaining this compound for research and development purposes. The biological profiling of this compound has shown a dose-dependent inhibition of Gram-positive bacteria such as Streptococcus pneumoniae, although it is also associated with cytotoxicity.[1][2][6]
Fermentation of Streptomyces griseus
Successful isolation of this compound begins with the proper cultivation of the producing organism, Streptomyces griseus. The following table summarizes the recommended media composition and fermentation parameters.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Value |
| Growth Medium | |
| Soybean Flour | 15 g/L |
| Glucose | 15 g/L |
| NaCl | 5 g/L |
| CaCO₃ | 1 g/L |
| KH₂PO₄ | 0.3 g/L |
| Pre-culture Incubation | |
| Temperature | 28°C |
| Duration | 24 hours |
| Agitation | Rotary shaker |
| Fermentation | |
| Inoculum Volume | 2 L of pre-culture into 50 L of growth medium |
| Temperature | 28°C |
| Duration | 4 days |
| Aeration | 20 L/min |
| Stirring | 200 rpm |
Experimental Protocol for this compound Isolation
The following protocol details the step-by-step process for extracting and purifying this compound from S. griseus culture.
Mycelium Extraction
-
Separate the culture filtrate from the mycelium by filtration.[1]
-
Lyophilize the collected mycelium.
-
Extract the lyophilized mycelium twice with 10 L of dichloromethane (DCM) each time.[1]
-
Combine the DCM extracts and concentrate them under reduced pressure to obtain an oily residue.[1]
Chromatographic Purification
-
Perform an initial fractionation of the oily residue using column chromatography on silica gel 60 with a chloroform/methanol gradient as the eluent.[1]
-
Further purify the this compound-containing fractions by a second round of column chromatography on silica gel 60, using n-hexane/ethyl acetate as the mobile phase.[1]
-
Conduct a final purification step using a Sephadex LH-20 column with a 1:1 mixture of dichloromethane and methanol as the eluant.[1]
Precipitation and Acidification
-
Dissolve the dried, purified product in methanol.[1]
-
Precipitate this compound by adding distilled water to the methanol solution.[1]
-
To obtain the free acid form, suspend the precipitated salt (e.g., calcium salt) in 5 N HCl and stir for 3 hours at room temperature.[1]
-
Extract the free acid this compound with DCM.[1]
-
Dry the organic phase with anhydrous Na₂SO₄ and evaporate the solvent to yield the final product.[1]
Visualization of Experimental Workflow and Biosynthesis
The following diagrams illustrate the isolation workflow and the proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for the isolation of this compound.
Caption: Proposed biosynthetic pathway of this compound.[6]
References
- 1. This compound – biosynthesis in Streptomyces griseus and antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - biosynthesis in Streptomyces griseus and antibiotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Zincophorin for the Investigation of Intracellular Zinc Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc, an essential trace element, plays a pivotal role in a vast array of cellular processes, including enzymatic activity, gene expression, and signal transduction. The dynamic fluctuation of intracellular zinc concentrations, often referred to as "zinc signals," is increasingly recognized as a critical component of cellular communication, akin to calcium signaling. Zincophorin, a naturally occurring polyether ionophore isolated from Streptomyces griseus, facilitates the transport of zinc ions across biological membranes. This property makes it a valuable tool for researchers seeking to manipulate intracellular zinc levels and elucidate the downstream consequences of these changes. These application notes provide a comprehensive overview of the use of this compound to study intracellular zinc signaling, including its mechanism of action, protocols for its application, and its effects on key signaling pathways. While this compound itself has been a subject of extensive synthetic chemistry studies, detailed biological characterization is less common. Therefore, where specific data for this compound is unavailable, information from other well-characterized zinc ionophores like pyrithione will be used to illustrate the principles of its application.
Mechanism of Action
This compound functions as a zinc ionophore, a lipid-soluble molecule that binds to zinc ions and facilitates their transport across the hydrophobic core of cellular membranes, down their electrochemical gradient.[1] This process effectively increases the intracellular concentration of labile zinc. The generally accepted mechanism for many zinc ionophores involves the formation of a lipophilic complex with a zinc ion, which can then diffuse across the lipid bilayer.[2] On the cytosolic side, the ionophore releases the zinc ion, thereby increasing the intracellular free zinc concentration. Some ionophores, like PBT2, are known to function as a Zn2+/H+ exchanger, leading to an electroneutral transport of zinc into the cell.[3][4] This influx of zinc can then trigger a cascade of downstream signaling events.
Applications in Research
The ability of this compound to modulate intracellular zinc levels makes it a powerful tool for a variety of research applications:
-
Elucidating Zinc-Dependent Signaling Pathways: By acutely increasing intracellular zinc, researchers can identify and characterize signaling pathways that are sensitive to changes in zinc concentration.
-
Investigating the Role of Zinc in Cellular Processes: this compound can be used to study the involvement of zinc in diverse cellular functions such as proliferation, apoptosis, and differentiation.
-
Drug Discovery and Development: Understanding how cells respond to changes in zinc homeostasis can provide insights for the development of novel therapeutic agents that target zinc signaling pathways.
-
Antiviral and Antimicrobial Research: The disruption of zinc homeostasis by ionophores has been shown to inhibit the replication of various viruses and bacteria.[5][6]
Data Presentation: Effects of Zinc Ionophores on Intracellular Zinc Concentration
The following table summarizes representative quantitative data on the effects of a commonly used zinc ionophore, pyrithione, on intracellular zinc levels. These values can serve as a starting point for designing experiments with this compound, although optimal concentrations and incubation times will need to be determined empirically for each cell type and experimental setup.
| Ionophore (in combination with Zinc) | Cell Type | Concentration of Ionophore | Concentration of Extracellular Zinc (ZnOAc₂ or ZnCl₂) | Incubation Time | Observed Effect on Intracellular Zinc | Citation |
| Pyrithione | Vero-E6 cells | 2 µM | 2 µM | 18 hours | 98±1% reduction in GFP signal for EAV-GFP (indicative of viral replication inhibition) | [5] |
| Pyrithione | Cortical Neurons | 20 µM | 1 mM | Not specified | Increase in 340/380 fluorescence ratio to 5.6 (using mag-fura-5) | [7] |
| Pyrithione | Not specified | Not specified | Excess | Not specified | Used to saturate fluorescent zinc sensors for calibration | [8] |
Experimental Protocols
Protocol 1: Measuring Changes in Intracellular Zinc Concentration using a Fluorescent Indicator
This protocol describes a general method for quantifying changes in intracellular zinc levels in cultured cells following treatment with this compound using a fluorescent zinc indicator such as FluoZin-3 AM or Newport Green.
Materials:
-
Cultured adherent cells
-
This compound stock solution (e.g., in DMSO)
-
Zinc salt solution (e.g., ZnCl₂ or ZnSO₄)
-
Fluorescent zinc indicator (e.g., FluoZin-3 AM, Newport Green)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Plate reader with fluorescence capabilities or fluorescence microscope
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a working solution of the fluorescent zinc indicator in HBSS or serum-free medium. The final concentration will depend on the specific indicator being used (e.g., 1-5 µM for FluoZin-3 AM).
-
Wash the cells once with HBSS.
-
Add the dye-loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Treatment:
-
Prepare a working solution of this compound and the zinc salt in HBSS or cell culture medium. A range of concentrations should be tested to determine the optimal working concentration.
-
Add the treatment solution to the wells. Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the zinc salt alone.
-
-
Fluorescence Measurement:
-
Immediately begin measuring fluorescence using a plate reader or fluorescence microscope.
-
For kinetic measurements, record fluorescence at regular intervals (e.g., every 1-5 minutes) for a desired period.
-
For endpoint measurements, measure fluorescence after a specific incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence of treated cells to that of untreated controls.
-
Plot the change in fluorescence over time or as a function of this compound concentration.
-
Protocol 2: Investigating the Effect of this compound on a Specific Signaling Pathway
This protocol provides a general workflow for examining the impact of this compound-mediated zinc influx on a particular signaling pathway, for example, the mTOR pathway.
Materials:
-
Cultured cells
-
This compound stock solution
-
Zinc salt solution
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
-
Antibodies specific for the total and phosphorylated forms of the protein of interest (e.g., mTOR, p70S6K)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound and a zinc salt at the desired concentrations and for various time points (e.g., 30 minutes, 1 hour, 3 hours).[9]
-
Include appropriate controls, including untreated cells and cells treated with a known activator or inhibitor of the pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against the total and phosphorylated forms of the target protein.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Compare the levels of protein phosphorylation in treated cells to control cells.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound-mediated increase in intracellular zinc and its impact on signaling pathways.
Caption: Experimental workflow for measuring intracellular zinc changes.
Conclusion
This compound is a valuable molecular tool for probing the intricate world of intracellular zinc signaling. By facilitating the transport of zinc across cellular membranes, it allows for the controlled manipulation of intracellular zinc concentrations, enabling the study of zinc-dependent cellular processes and signaling pathways. The protocols and information provided herein offer a foundation for researchers to design and execute experiments aimed at unraveling the multifaceted roles of zinc in cellular physiology and pathophysiology. As with any experimental tool, careful optimization and the use of appropriate controls are paramount to obtaining robust and reproducible results.
References
- 1. What is a zinc ionophore? | AAT Bioquest [aatbio.com]
- 2. Zinc ionophores: chemistry and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zn2+ Inhibits Coronavirus and Arterivirus RNA Polymerase Activity In Vitro and Zinc Ionophores Block the Replication of These Viruses in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Measurement of Intracellular Free Zinc in Living Cortical Neurons: Routes of Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of mTOR dependent signaling pathway is a necessary mechanism of antidepressant-like activity of zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Zincophorin in Gram-Positive Bacteria Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zincophorin is a polyketide antibiotic produced by Streptomyces griseus. It functions as an ionophore, demonstrating potent antibacterial activity, particularly against a range of Gram-positive bacteria.[1] This document provides detailed application notes and experimental protocols for the use of this compound in microbiological research, focusing on its effects on Gram-positive bacteria.
This compound's mechanism of action is attributed to its ability to transport cations across biological membranes, disrupting the crucial ion gradients necessary for bacterial survival. This leads to a breakdown of the membrane potential, inhibition of essential cellular processes, and ultimately, cell death.[2] The carboxylic acid group of the this compound molecule is essential for its antibacterial and cytotoxic activities.[1][3]
Data Presentation
The antibacterial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains. While specific MIC values from all studies are not publicly available in comprehensive tables, research has consistently demonstrated its potent, dose-dependent inhibition of Gram-positive bacteria.[1][3]
| Parameter | Gram-Positive Bacteria | Observation | Reference |
| Minimum Inhibitory Concentration (MIC) | Streptococcus pneumoniae | This compound exhibits potent, dose-dependent inhibition. MIC values are reported to be slightly superior to daptomycin in some strains. | [1] |
| Minimum Inhibitory Concentration (MIC) | Clostridium perfringens (formerly C. welchii) | Particularly active against this species. | [1] |
| General Activity | Various Gram-positive bacteria | Potent inhibitory activity observed. | [1][2] |
| Structure-Activity Relationship | N/A | The carboxylic acid functional group is crucial for its antibacterial activity. Esterification of this group abolishes its effect. | [1][3] |
Mechanism of Action: Ionophore Activity
This compound acts as a mobile ion carrier, facilitating the transport of cations across the hydrophobic bacterial cell membrane. This process disrupts the electrochemical gradients that are vital for numerous cellular functions in Gram-positive bacteria, including ATP synthesis, nutrient uptake, and maintenance of turgor pressure. The name "this compound" suggests an affinity for zinc ions, and its ionophoric activity is central to its antibacterial effect.
Figure 1. Proposed mechanism of action of this compound in Gram-positive bacteria.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antibacterial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against Gram-positive bacteria.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, protected from light)
-
Sterile 96-well round-bottom microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria; specific media may be required for organisms like Streptococcus pneumoniae)
-
Bacterial culture of the test organism in the logarithmic growth phase
-
Sterile diluent (e.g., broth or saline)
-
Spectrophotometer
-
Incubator (37°C, with 5% CO₂ if required for the test organism)
-
Multichannel pipette
Protocol:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of the appropriate broth. c. Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer (A₆₀₀ of 0.08-0.13 for many bacteria). d. Dilute the adjusted bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of this compound Dilutions: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of a 2x working stock solution of this compound to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as a positive control (bacteria, no drug), and the twelfth column as a negative control (broth only).
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 37°C for 18-24 hours (with 5% CO₂ if necessary).
-
Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 620 nm (OD₆₂₀) using a plate reader.
Figure 2. Experimental workflow for MIC determination by broth microdilution.
Assessment of Bacterial Membrane Potential Disruption
This protocol utilizes a fluorescent dye, such as DiSC₃(5), to monitor changes in bacterial membrane potential upon exposure to this compound.
Materials:
-
Bacterial culture of the test organism
-
Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)
-
DiSC₃(5) stock solution (in DMSO)
-
This compound solution
-
Valinomycin (as a positive control for depolarization)
-
Fluorometer with cuvette stirring capability
Protocol:
-
Cell Preparation: a. Grow bacteria to the mid-logarithmic phase. b. Harvest cells by centrifugation and wash twice with the buffer. c. Resuspend the cells in the buffer to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Dye Loading and Fluorescence Measurement: a. Add DiSC₃(5) to the cell suspension to a final concentration of 0.5-1 µM. b. Allow the dye to equilibrate with the cells until a stable, quenched fluorescence signal is achieved (this indicates dye uptake into polarized cells). This may take 10-30 minutes. c. Place the cuvette in the fluorometer and begin recording the fluorescence (e.g., excitation at 622 nm, emission at 670 nm).
-
Addition of this compound: a. After establishing a stable baseline, add the desired concentration of this compound to the cuvette and continue recording. b. An increase in fluorescence indicates membrane depolarization, as the dye is released from the cells or its quenching is relieved. c. As a positive control, add valinomycin (e.g., 1 µM) to a separate sample to induce complete depolarization.
Cytotoxicity Assay
This protocol uses the MTT assay to assess the cytotoxic effect of this compound on bacterial cells, which measures metabolic activity as an indicator of cell viability.
Materials:
-
Bacterial culture of the test organism
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Protocol:
-
Bacterial Treatment: a. Grow bacteria to the mid-logarithmic phase. b. Wash the cells with PBS and resuspend to a defined OD₆₀₀. c. In a 96-well plate, expose the bacterial suspension to various concentrations of this compound for a specified time (e.g., 1-4 hours). Include untreated controls.
-
MTT Assay: a. After the treatment period, add 10 µL of MTT solution to each well. b. Incubate the plate at 37°C for 1-4 hours. During this time, viable cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals. c. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. d. Incubate for an additional 1-2 hours at room temperature in the dark.
-
Data Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. The amount of formazan produced is proportional to the number of viable, metabolically active cells. Calculate the percentage of cytotoxicity compared to the untreated control.
Conclusion
This compound is a potent ionophore antibiotic with significant activity against Gram-positive bacteria. Its mechanism of action, centered on the disruption of membrane ion gradients, makes it a valuable tool for research into bacterial physiology and for the development of novel antibacterial strategies. The protocols provided herein offer a framework for investigating the efficacy and mechanism of this compound in a laboratory setting. Further research is warranted to fully elucidate its ion selectivity and the specific downstream consequences of its activity in different bacterial species.
References
Application Notes and Protocols for Zincophorin Methyl Ester in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zincophorin methyl ester is the methylated derivative of this compound, a naturally occurring polyether ionophore isolated from Streptomyces griseus.[1] Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological membranes. This compound, in its natural form, exhibits broad-spectrum antibiotic activity. The methyl ester derivative, however, has garnered attention for its potential antiviral properties, reportedly displaying reduced host cell toxicity compared to its parent compound.[1] This document provides a comprehensive overview of the available data on this compound methyl ester and detailed protocols for its evaluation in antiviral research.
Mechanism of Action: The Role of Zinc Ionophores in Antiviral Activity
The antiviral activity of this compound methyl ester is believed to be intrinsically linked to its function as a zinc ionophore. By increasing the intracellular concentration of zinc ions, it can interfere with various stages of the viral life cycle. The proposed mechanisms of action for zinc ionophores against viruses include:
-
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): Elevated intracellular zinc levels have been shown to inhibit the RdRp of several RNA viruses, an essential enzyme for viral genome replication.
-
Impairment of Viral Polyprotein Processing: Many viruses produce long polyprotein chains that need to be cleaved by viral proteases into functional proteins. Increased zinc concentrations can interfere with this crucial processing step.
-
Interference with Viral Entry and Uncoating: Zinc ions can also disrupt the processes of viral attachment to host cells, subsequent entry, and the release of the viral genome into the cytoplasm.
Data Presentation: Antiviral Activity and Cytotoxicity
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50 and CC50 values) for the antiviral activity of this compound methyl ester against particular viruses. The primary reference to its antiviral activity notes its existence without providing detailed experimental results.[1]
To facilitate future research and a standardized comparison of results, the following tables are provided as templates for summarizing experimentally determined quantitative data.
Table 1: In Vitro Antiviral Activity of this compound Methyl Ester
| Virus (Strain) | Cell Line | Assay Method | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| e.g., Influenza A/PR/8/34 | e.g., MDCK | e.g., Plaque Reduction Assay | Data to be determined | Data to be determined |
| e.g., SARS-CoV-2 | e.g., Vero E6 | e.g., CPE Inhibition Assay | Data to be determined | Data to be determined |
| e.g., Herpes Simplex Virus 1 | e.g., Vero | e.g., Yield Reduction Assay | Data to be determined | Data to be determined |
Table 2: Cytotoxicity of this compound Methyl Ester
| Cell Line | Assay Method | Incubation Time (h) | CC50 (µM) |
| e.g., MDCK | e.g., MTT Assay | e.g., 48 | Data to be determined |
| e.g., Vero E6 | e.g., Neutral Red Uptake Assay | e.g., 72 | Data to be determined |
| e.g., Vero | e.g., LDH Release Assay | e.g., 48 | Data to be determined |
Experimental Protocols
The following are detailed, generalized protocols for assessing the antiviral activity and cytotoxicity of this compound methyl ester. These protocols are based on standard virological and cell culture techniques and should be optimized for the specific virus and cell line under investigation.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of viability.
Materials:
-
Host cell line appropriate for the virus of interest
-
Complete cell culture medium
-
This compound methyl ester (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound methyl ester in complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a cell control (medium only) and a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay for Antiviral Activity (IC50)
This assay is a functional assay that measures the ability of a compound to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound methyl ester (stock solution in DMSO)
-
Infection medium (serum-free or low-serum medium)
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing
Procedure:
-
Cell Preparation: Seed plates to achieve a confluent monolayer of host cells on the day of infection.
-
Virus Dilution: Prepare a dilution of the virus stock in infection medium that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Compound Treatment: In separate tubes, pre-incubate the virus dilution with various concentrations of this compound methyl ester for 1 hour at 37°C. Include a virus control (virus with no compound) and a cell control (no virus, no compound).
-
Infection: Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixtures. Adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with 2-3 mL of overlay medium containing the corresponding concentrations of this compound methyl ester.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes. Gently wash with water and allow the plates to dry.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that inhibits plaque formation by 50% and is determined using non-linear regression analysis.
Visualizations
Signaling Pathway: General Mechanism of Zinc Ionophore Antiviral Activity
Caption: General mechanism of zinc ionophore antiviral activity.
Experimental Workflow: Antiviral Drug Screening
Caption: General workflow for in vitro antiviral drug screening.
References
Application Notes and Protocols for the Preparation of Zincophorin Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zincophorin is a polyketide antibiotic that functions as an ionophore, exhibiting activity against Gram-positive bacteria.[1] Like other ionophores, it can transport specific ions across biological membranes, thereby disrupting cellular ion homeostasis. This property makes it a subject of interest for various research applications, including studies on antibiotic mechanisms, ion transport, and its potential as an anticancer agent due to observed cytotoxic effects.[1] Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the solubilization and preparation of this compound solutions for use in in vitro cell-based assays.
Physicochemical Properties and Solubility
As an ionophore, this compound is expected to be a lipophilic molecule with poor solubility in aqueous solutions like cell culture media. Therefore, the use of an organic solvent is necessary to prepare a concentrated stock solution, which can then be diluted to the desired working concentration in the aqueous environment of the cell culture medium.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute, cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for your cell line
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of this compound Stock Solution
A concentrated stock solution is prepared to facilitate accurate dilution to final working concentrations and to minimize the final concentration of the organic solvent in the cell culture, which can be toxic to cells.
Protocol:
-
Solvent Selection: Based on protocols for similar ionophores like Valinomycin and Ionomycin, DMSO is the recommended solvent for preparing the primary stock solution of this compound.[2][3] Ethanol can be used as an alternative.
-
Calculating the Amount of this compound:
-
Determine the desired concentration of your stock solution (e.g., 10 mM).
-
To prepare 1 mL of a 10 mM stock solution:
-
Amount (in grams) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Amount (mg) = 10 mmol/L x 0.001 L x 500 g/mol = 5 mg
-
-
-
Dissolving this compound:
-
Aseptically weigh out the calculated amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO (or ethanol) to achieve the desired stock concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but be cautious of potential degradation.
-
-
Sterilization: The stock solution prepared in DMSO or ethanol is considered self-sterilizing. No further filtration is typically required.
-
Storage:
Preparation of this compound Working Solution
The working solution is the final dilution of the stock solution in the cell culture medium that will be added to the cells.
Protocol:
-
Thawing the Stock Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
-
Dilution:
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration.
-
It is recommended to perform serial dilutions if a very low final concentration is required.
-
Important: The final concentration of DMSO (or ethanol) in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO or ethanol without this compound) should always be included in your experiments.
-
-
Application to Cells:
-
Mix the working solution gently by inverting the tube or pipetting.
-
Add the freshly prepared working solution to your cell cultures.
-
Data Presentation
The following tables summarize the key quantitative data for the preparation of this compound solutions, based on the protocols for analogous ionophores.
| Parameter | Recommendation | Reference Compounds |
| Solvent for Stock Solution | DMSO (primary), Ethanol (alternative) | Valinomycin, Ionomycin |
| Typical Stock Concentration | 1-10 mM | Valinomycin (10 mM), Ionomycin (3 mM) |
| Storage of Stock Solution | -20°C, protected from light, in single-use aliquots | Valinomycin, Ionomycin |
| Final Solvent Concentration in Culture | < 0.5% | General Cell Culture Practice |
| Working Concentration Range | To be determined empirically for each cell line and assay, likely in the µM to nM range. | Valinomycin, Ionomycin |
Note: The optimal working concentration of this compound must be determined experimentally for each specific cell line and experimental endpoint, as its cytotoxic effects are dose-dependent.[1]
Visualizations
Signaling Pathway of Ionophore Action
References
Application Notes and Protocols for Measuring Zincophorin Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zincophorins, also known as zinc ionophores, are lipid-soluble molecules that facilitate the transport of zinc ions across biological membranes. This ability to modulate intracellular zinc concentrations makes them valuable tools for studying the roles of zinc in cellular processes and as potential therapeutic agents for a variety of diseases, including cancer and viral infections.[1] The disruption of tightly regulated zinc homeostasis can trigger a range of cellular events, from activating stress response pathways to inducing apoptosis.[2][3] Accurate and reliable in vitro assays are crucial for the discovery, characterization, and optimization of novel zincophorin compounds.
These application notes provide detailed protocols for two primary methods for assessing this compound activity in vitro: a liposome-based assay and a cell-based assay. Additionally, principles of an advanced electrophysiological approach are discussed.
Liposome-Based Assay for this compound Activity
This assay provides a direct measure of a compound's ability to transport zinc ions across a simple lipid bilayer, free from the complexities of a cellular environment. The principle involves encapsulating a zinc-sensitive fluorescent probe within liposomes. The addition of a this compound and external zinc leads to the transport of zinc into the liposomes, causing an increase in fluorescence.[4]
Signaling Pathway and Mechanism
The mechanism of a small molecule this compound, or zinc carrier, involves the formation of a lipophilic complex with a zinc ion at the membrane surface. This complex then diffuses across the lipid bilayer. On the inner side of the membrane, the complex dissociates, releasing the zinc ion. The free this compound then diffuses back across the membrane to repeat the cycle.[5]
Figure 1. Mechanism of this compound-mediated zinc transport across a lipid bilayer.
Experimental Workflow
Figure 2. Experimental workflow for the liposome-based this compound activity assay.
Protocol: Liposome-Based this compound Assay
Materials:
-
Phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
FluoZin™-3, tetrapotassium salt
-
HEPES buffer (20 mM HEPES, 100 mM NaCl, pH 7.4)
-
Zinc Chloride (ZnCl₂) solution (10 mM stock in water)
-
Test compounds (dissolved in DMSO)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader
Procedure:
-
Liposome Preparation: a. Prepare a lipid film by dissolving phospholipids in chloroform, evaporating the solvent under a stream of nitrogen, and drying under vacuum for at least 2 hours. b. Hydrate the lipid film with a solution of 100 µM FluoZin-3 in HEPES buffer to a final lipid concentration of 10 mg/mL. c. Form liposomes by vortexing and then sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size). d. Remove unencapsulated FluoZin-3 by passing the liposome suspension through a size exclusion chromatography column equilibrated with HEPES buffer.
-
Assay Performance: a. Dilute the FluoZin-3-loaded liposomes in HEPES buffer and add 180 µL to each well of a 96-well plate. b. Add 10 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a positive control (e.g., zinc pyrithione) and a negative control (DMSO vehicle). c. Incubate for 5 minutes at room temperature. d. Initiate the reaction by adding 10 µL of ZnCl₂ solution (final concentration 10-50 µM). e. Immediately begin measuring the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 30 seconds for 15-30 minutes.
-
Data Analysis: a. For each concentration of the test compound, calculate the initial rate of zinc transport from the linear portion of the fluorescence versus time curve. b. Plot the initial rate of transport against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Cell-Based Assay for this compound Activity
This assay measures the ability of a compound to transport zinc across the plasma membrane of living cells. It provides a more physiologically relevant system than the liposome-based assay, as it accounts for interactions with the cell membrane and other cellular components. The principle is similar: cells are loaded with a zinc-sensitive fluorescent probe, and the increase in intracellular fluorescence is measured upon addition of the test compound and extracellular zinc.
Experimental Workflow
Figure 3. Experimental workflow for the cell-based this compound activity assay.
Protocol: Cell-Based this compound Assay
Materials:
-
Adherent cell line (e.g., HeLa, A549, or PC3)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
FluoZin™-3, AM ester
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Zinc Chloride (ZnCl₂) solution
-
Test compounds (dissolved in DMSO)
-
TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) for determining minimum fluorescence
-
Pyrithione for determining maximum fluorescence
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Cell Culture and Plating: a. Culture cells in appropriate medium. b. Seed cells into a 96-well plate at a density that will result in approximately 80% confluency on the day of the assay. c. Incubate for 24-48 hours.
-
Fluorescent Probe Loading: a. Remove the culture medium and wash the cells once with HBSS. b. Prepare a loading solution of 1-5 µM FluoZin-3 AM in HBSS. c. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. d. Wash the cells twice with HBSS to remove extracellular dye.
-
Assay Performance: a. Add 100 µL of HBSS to each well. b. Add the test compound at various concentrations. c. Add ZnCl₂ to a final concentration of 10-100 µM. d. Measure the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) over time.
-
Data Analysis and Calibration (Optional but Recommended): a. After the kinetic reading, determine the minimum fluorescence (F_min) by adding a zinc chelator like TPEN (final concentration 50 µM). b. Determine the maximum fluorescence (F_max) by adding a saturating concentration of zinc with an ionophore like pyrithione (e.g., 100 µM ZnCl₂ + 10 µM pyrithione). c. The change in intracellular zinc can be expressed as a change in fluorescence (ΔF/F₀) or calibrated to zinc concentration using the Grynkiewicz equation: [Zn²⁺] = K_d * [(F - F_min) / (F_max - F)]. d. Plot the response against the compound concentration to determine the EC₅₀.
Electrophysiological Assays
For a more in-depth analysis of the ion transport mechanism, patch-clamp electrophysiology can be employed. This technique directly measures the ionic currents across the cell membrane. While technically demanding, it can provide valuable information about the electrogenicity of the transport process and the stoichiometry of ion movement. This method is considered the gold standard for studying ion channels and transporters.[6][7]
Data Presentation
The following tables provide examples of quantitative data that can be generated from these assays.
Table 1: Properties of Common Zinc-Sensitive Fluorescent Probes
| Probe | Kd for Zn²⁺ | Excitation (nm) | Emission (nm) | Cell Permeable Form |
| FluoZin-3 | ~15 nM | 494 | 516 | Yes (AM ester) |
| Newport Green | ~1 µM | 505 | 530 | Yes (diacetate) |
| Zinpyr-1 | ~0.7 nM | 507 | 527 | Yes (AM ester) |
| TSQ | ~10 nM | 334 | 495 | Yes |
Table 2: Example IC₅₀ Values for Zinc Compounds in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Assay Type | Reference |
| Zinc Pyrithione | A549 (Lung Cancer) | ~2.5 (with 25 µM added Zinc) | Cell Proliferation | [2] |
| PCI-5002 | A549 (Lung Cancer) | ~10 (with 25 µM added Zinc) | Cell Proliferation | [2] |
| Zinc Complex 1a | HeLa (Cervical Cancer) | 2.11 | Cytotoxicity | [6] |
| Zinc Complex 2b | HeLa (Cervical Cancer) | 1.09 | Cytotoxicity | [6] |
| ZC-576 (hypothetical) | A549 (Lung Cancer) | 15 | Cytotoxicity | [8] |
Note: IC₅₀ values are highly dependent on the cell line, assay conditions, and the presence of extracellular zinc.
Conclusion
The choice of assay for measuring this compound activity depends on the specific research question. The liposome-based assay is a robust method for primary screening and for studying the direct transport properties of a compound. The cell-based assay provides a more physiologically relevant context for evaluating this compound efficacy and potential cytotoxicity. Electrophysiological methods offer a detailed mechanistic understanding of the ion transport process. By employing these detailed protocols and understanding their principles, researchers can effectively characterize and compare the activity of novel this compound compounds for various applications in research and drug development.
References
- 1. Zinc ionophores: chemistry and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Properties of Water-Soluble Zinc Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20040167114A1 - Zinc ionophores as therapeutic agents - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Stereoselective Synthesis of Zincophorin Fragments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of key fragments of Zincophorin, a polyether ionophore antibiotic. The methodologies outlined are based on recently published, state-of-the-art synthetic strategies, emphasizing high stereocontrol and efficiency.
I. Synthesis of the C1-C11 Fragment via Allylic Alkylation of a Planar Chiral Iron Complex
The construction of the C1-C11 fragment of this compound can be effectively achieved through a highly regio- and stereoselective allylic alkylation. This key step involves the addition of an α-alkoxyalkylcopper(I) reagent to a planar chiral, neutral π-allyl iron complex, which ensures precise control of the stereochemistry.[1][2]
Logical Workflow for C1-C11 Fragment Synthesis
Caption: Workflow for the synthesis of the C1-C11 fragment.
Experimental Protocol: Stereoselective Allylic Alkylation
Materials:
-
Planar chiral, neutral π-allyl iron complex
-
α-Alkoxyalkylcopper(I) reagent
-
Anhydrous THF
-
Anhydrous diethyl ether
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the planar chiral π-allyl iron complex in anhydrous THF.
-
Cool the solution to the specified reaction temperature (typically between -78 °C and 0 °C).
-
In a separate flask, prepare the α-alkoxyalkylcopper(I) reagent according to standard literature procedures.
-
Slowly add the freshly prepared copper reagent to the solution of the iron complex via cannula.
-
Stir the reaction mixture at the specified temperature for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C1-C11 fragment precursor.
Quantitative Data Summary for C1-C11 Fragment Synthesis
| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| Allylic Alkylation | Planar chiral iron complex, α-alkoxyalkylcopper(I) reagent | Alkylated intermediate | >90 | >95:5 | >98 |
| Further Transformations | Alkylated intermediate | C1-C11 Fragment | 70-85 | >95:5 | >98 |
II. Synthesis of the C13-C25 Fragment via Redox-Triggered Anti-Crotylation
A highly efficient method for the synthesis of the C13-C25 fragment of this compound methyl ester involves a direct redox-triggered anti-crotylation of an allylic alcohol.[3][4] This strategy allows for the stereoselective formation of the C18-C19 stereodiad.[3][4]
Signaling Pathway for Stereocontrol in Anti-Crotylation
Caption: Catalytic cycle for redox-triggered anti-crotylation.
Experimental Protocol: Direct Redox-Triggered Anti-Crotylation
Materials:
-
Allylic alcohol precursor (e.g., compound 5 in Krische et al.)[3]
-
Iridium catalyst (e.g., [Ir(cod)Cl]2)
-
Chiral ligand (e.g., (R)-SEGPHOS)
-
Crotyl acetate
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., THF or 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the iridium catalyst, chiral ligand, and base under an inert atmosphere.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to generate the active catalyst.
-
Add the allylic alcohol precursor and the crotyl acetate to the reaction mixture.
-
Heat the reaction to the specified temperature (e.g., 80 °C) and stir for the required time, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the homoallylic alcohol product.
Quantitative Data Summary for C13-C25 Fragment Synthesis
| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Anti-Crotylation | Allylic alcohol 5, Crotyl acetate | Homoallylic alcohol 6 | 75-85 | 5.5:1 |
| Cross-Metathesis | Homoallylic alcohol 6, 4-iodo-1-butene | Fragment A precursor | 80-90 | - |
| Further Elaboration | Fragment A precursor | C13-C25 Fragment | 60-70 (over several steps) | - |
III. Two-Directional Synthesis of the C4-C12 Fragment
A notable advancement in the synthesis of this compound fragments is the use of a two-directional double anti-crotylation of 2-methyl-1,3-propane diol. This highly step-economical method directly assembles the triketide stereopolyad spanning C4-C12.[3][5][6]
Experimental Workflow for Bidirectional Synthesis
Caption: Bidirectional synthesis of the C4-C12 fragment.
Experimental Protocol: Two-Directional Double Anti-Crotylation
Materials:
-
2-methyl-1,3-propane diol
-
Iridium catalyst system (as described above)
-
Crotyl acetate
-
Anhydrous solvent
Procedure:
-
Prepare the active iridium catalyst in a Schlenk tube as previously described.
-
Add 2-methyl-1,3-propane diol and an excess of crotyl acetate to the catalyst mixture.
-
Heat the reaction mixture and stir for the duration required for the double addition to occur.
-
Monitor the formation of the di-crotylated product by TLC or GC-MS.
-
Upon completion, work up the reaction as described for the mono-crotylation.
-
Purify the resulting diol by column chromatography.
-
The purified diol is then subjected to iodoetherification to differentiate the terminal olefins and complete the synthesis of the C4-C12 fragment.
Quantitative Data Summary for C4-C12 Fragment Synthesis
| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Double Anti-Crotylation | 2-methyl-1,3-propane diol, Crotyl acetate | Di-crotylated adduct 2b | 70-80 | >20:1 |
| Iodoetherification | Adduct 2b | Iodoether 7 | 85-95 | - |
These protocols provide a foundation for the stereoselective synthesis of key this compound fragments. For full experimental details, including characterization data, it is recommended to consult the supporting information of the cited literature.[2][3][5]
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Synthesis of a C1–C11 fragment of this compound using planar chiral, neutral π-allyl iron complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Generation of Triketide Stereopolyads via Merged Redox-Construction Events: Total Synthesis of (+)-Zincophorin Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Generation of Triketide Stereopolyads via Merged Redox-Construction Events: Total Synthesis of (+)-Zincophorin Methyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable Synthesis of Zincophorin for Research Supply: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of Zincophorin, a polyketide antibiotic with significant activity against Gram-positive bacteria. The information compiled herein is intended to facilitate the production of this compound in research quantities, enabling further investigation into its therapeutic potential.
Introduction
This compound is a naturally occurring ionophore antibiotic isolated from Streptomyces griseus.[1] It exhibits potent activity against various Gram-positive bacteria, including pathogenic strains.[1][2] The biological activity of this compound is attributed to its ability to transport divalent metal cations, such as Zn2+, across cell membranes, disrupting cellular homeostasis. Due to its complex stereochemical architecture, the total synthesis of this compound has been a significant challenge. However, recent advancements have led to more efficient and scalable synthetic routes, making it more accessible for research purposes. This document focuses on a highly efficient, nine-step longest linear sequence (LLS) synthesis of this compound methyl ester, which is readily converted to this compound.
Biological Activity of this compound
This compound demonstrates significant in vitro activity against Gram-positive bacteria. Its methyl ester derivative also possesses antiviral activity with reduced host cell toxicity.[3][4] The carboxylic acid moiety is crucial for its antibacterial and ionophoric function; esterification of this group abolishes its activity.[1][2]
Table 1: In vitro activity of this compound
| Organism | MIC (µM) | MBIC (µM) | Reference |
| Streptococcus pneumoniae DSM20566 | 0.09 - 0.21 | - | [2] |
| Streptococcus pneumoniae (clinical isolates) | 0.09 - 0.21 | - | [2] |
Table 2: Cytotoxicity of this compound and its Methyl Ester
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | - | - | [2] |
| This compound methyl ester | - | - | [2] |
Scalable Synthetic Route
Several total syntheses of this compound and its methyl ester have been reported.[3][4][5][6][7][8] A particularly efficient and scalable synthesis was developed by Leighton and coworkers, affording this compound methyl ester in a nine-step longest linear sequence with a 10% overall yield.[5][9] This route is highlighted below as a practical approach for obtaining research quantities of the compound.
Table 3: Comparison of Selected this compound Syntheses
| Lead Author (Year) | Target Molecule | Longest Linear Sequence (LLS) | Overall Yield | Key Features | Reference |
| Leighton (2017) | This compound Methyl Ester | 9 steps | 10% | Highly scalable, step-economical | [5][9] |
| Krische (2015) | (+)-Zincophorin Methyl Ester | 13 steps | - | Bidirectional redox-triggered double anti-crotylation | [6][7] |
| Cossy (2003) | This compound Methyl Ester | - | - | Diastereoselective titanium-mediated aldol coupling | [3][8] |
| Danishefsky (1987) | This compound | - | - | Landmark first total synthesis | [5] |
Experimental Protocols: Key Steps in the Scalable Synthesis of this compound Methyl Ester
The following protocols are adapted from the scalable synthesis reported by Leighton and coworkers.[5]
Protocol 1: Asymmetric Hydroformylation
This step establishes a key stereocenter in one of the fragments.
Materials:
-
2-ethyl-2-vinyl-1,3-dioxolane
-
Rh(acac)(CO)2
-
(S,S)-Ph-BPE
-
Syngas (1:1 CO/H2)
-
Toluene
Procedure:
-
In a suitable pressure vessel, dissolve 2-ethyl-2-vinyl-1,3-dioxolane in toluene.
-
Add Rh(acac)(CO)2 and (S,S)-Ph-BPE.
-
Pressurize the vessel with syngas.
-
Heat the reaction mixture and monitor for completion by TLC or GC.
-
Upon completion, cool the reaction, vent the excess gas, and concentrate the mixture in vacuo.
-
Purify the resulting aldehyde by silica gel chromatography.
Protocol 2: Crotylation
This reaction forms a crucial carbon-carbon bond with high diastereoselectivity.
Materials:
-
Branched aldehyde from Protocol 1
-
trans-crotylpinacolboronate
-
TMSCl
-
Triethylamine
-
Dichloromethane
Procedure:
-
Dissolve the aldehyde in dichloromethane and cool to -78 °C.
-
Add triethylamine and TMSCl, and stir for 30 minutes.
-
Add trans-crotylpinacolboronate and continue stirring at -78 °C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na2SO4, and concentrate.
-
The acetal is hydrolyzed in situ to yield the desired ketone.
Protocol 3: Fragment Coupling via Aldol Addition
This is a critical step that joins the two major fragments of the molecule.
Materials:
-
Aldehyde fragment
-
Ketone fragment
-
LiHMDS
-
THF
Procedure:
-
Dissolve the ketone in THF and cool to -78 °C.
-
Add LiHMDS dropwise and stir for 1 hour to form the lithium enolate.
-
Add a solution of the aldehyde in THF dropwise.
-
Stir at -78 °C and monitor the reaction by TLC.
-
Upon completion, quench with a saturated aqueous solution of NH4Cl.
-
Warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the aldol product by silica gel chromatography.
Protocol 4: Final Reduction and Deprotection
The final steps to yield this compound methyl ester.
Materials:
-
Aldol product from Protocol 3
-
Catecholborane
-
THF
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
-
Dichloromethane
-
Phosphate buffer (pH 7)
Procedure:
-
For the syn-selective reduction of the β-hydroxy ketone, dissolve the aldol product in THF and treat with catecholborane.
-
After completion, the PMB ethers are deprotected using DDQ in a dichloromethane/buffer mixture to yield this compound methyl ester.
-
Purify the final product by silica gel chromatography.
Visualizations
Caption: Scalable synthetic route to this compound Methyl Ester.
Caption: Proposed ionophore mechanism of action for this compound.
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. This compound – biosynthesis in Streptomyces griseus and antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evolution of an Efficient and Scalable Nine-Step (LLS) Synthesis of this compound Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct Generation of Triketide Stereopolyads via Merged Redox-Construction Events: Total Synthesis of (+)-Zincophorin Methyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Total Synthesis of this compound Methyl Ester - Organic Letters - Figshare [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Zincophorin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Zincophorin. The information is compiled from published synthetic routes to assist in overcoming common experimental challenges and improving overall yield.
Frequently Asked questions (FAQs)
Q1: My overall yield for the this compound synthesis is significantly lower than reported. What are the most critical yield-limiting steps?
A1: Based on published literature, several steps are crucial for achieving a high overall yield. The fragment coupling and the end-game strategy are particularly critical. For instance, while some convergent strategies offer excellent step-economy, the final coupling and cyclization steps can be inefficient and difficult to practice, significantly diminishing the overall yield[1]. The stereochemical complexity of the C(8)–C(12) all-anti stereopentad also presents a significant challenge that can lead to lower yields if not controlled effectively[1][2].
Q2: I am having trouble with the diastereoselectivity of the anti-aldol addition to form the C(10)-C(11) bond. How can I improve this?
A2: The double diastereodifferentiating anti-aldol addition is a known challenge. The choice of reactants and reaction conditions is critical. For example, the reaction between aldehyde 10 and ethyl ketone 11 to form the C(10)–C(11) bond and the C(10) and C(11) stereocenters is a partially matched case, which can lead to modest diastereoselectivity[1]. To improve selectivity, ensure precise temperature control and consider the purity of both the aldehyde and the ketone fragments. The use of specific titanium enolates has been shown to proceed smoothly and give acceptable yields and selectivity[1].
Q3: The chiral enolate addition to form the tetrahydropyran ring is giving me a mixture of products and a low yield. What should I check?
A3: This is a key step that establishes the C(2) and C(3) stereocenters. The success of this reaction is highly sensitive to the specific reactants and conditions used. Remote electronic effects can dramatically impact the outcome[1]. Ensure that the starting materials, particularly the acetate precursor to the oxocarbenium ion, are of high purity. The method of generating the titanium enolate is also crucial for the reaction's success and stereochemical outcome[1].
Q4: I am considering different synthetic strategies. Which reported route offers the best balance of step-economy and overall yield?
A4: Several routes to this compound methyl ester have been reported, each with its own advantages. A synthesis reported by Leighton and coworkers is notable for its efficiency, proceeding in nine steps in the longest linear sequence with a 10% overall yield[1][2][3]. Another approach by Krische and coworkers involves a 13-step longest linear sequence[4][5]. When choosing a route, consider not only the overall yield and step-count but also the practicability and scalability of the individual steps, as some shorter routes may involve more challenging or lower-yielding transformations[1].
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound and its key fragments.
Problem 1: Low Yield in the Asymmetric Hydroformylation of 2-ethyl-2-vinyl-1,3-dioxolane
-
Symptom: The yield of the branched isomer 21 is significantly lower than the reported ~53%, with a low branched-to-linear (b:l) ratio[1].
-
Possible Causes:
-
Catalyst Inactivity: The rhodium catalyst and the (S,S)-Ph-BPE ligand may be degraded or of poor quality.
-
Improper Reaction Conditions: Incorrect temperature, pressure, or reaction time can affect both yield and regioselectivity.
-
Starting Material Purity: Impurities in the 2-ethyl-2-vinyl-1,3-dioxolane can poison the catalyst.
-
-
Solutions:
-
Catalyst and Ligand: Use freshly sourced or properly stored catalyst and ligand. Ensure they are handled under an inert atmosphere.
-
Reaction Conditions: Carefully control the reaction temperature and syngas pressure as specified in the protocol. Optimize the reaction time through small-scale trials.
-
Starting Material: Purify the starting material by distillation immediately before use.
-
Problem 2: Poor Diastereoselectivity in the Titanium Enolate Addition to Oxocarbenium Ion
-
Symptom: The formation of intermediate 26 results in a nearly 1:1 mixture of diastereomers, and the isolated yield is below the reported 68%[1].
-
Possible Causes:
-
Incomplete Enolate Formation: The titanium enolate of 25 may not be forming completely or may be decomposing.
-
Lewis Acid Issues: The Lewis acid used to generate the oxocarbenium ion from acetate 24 may be weak or wet.
-
Temperature Control: The reaction is likely very sensitive to temperature fluctuations.
-
-
Solutions:
-
Enolate Generation: Ensure the base used for deprotonation is fresh and accurately titrated. Add the titanium source at the recommended temperature and allow for sufficient aging to ensure complete enolate formation.
-
Lewis Acid: Use a freshly opened bottle or a recently purified Lewis acid. Ensure all glassware is rigorously dried.
-
Temperature: Maintain a stable, low temperature (e.g., -78 °C) throughout the addition process using a properly insulated bath.
-
Problem 3: Inefficient Fragment Coupling and End-Game Sequence
-
Symptom: The final steps of the synthesis, including the coupling of major fragments and subsequent cyclization, are low-yielding, as noted in some strategies[1].
-
Possible Causes:
-
Steric Hindrance: The coupling partners may be sterically demanding, leading to a slow or incomplete reaction.
-
Protecting Group Strategy: The protecting groups chosen may not be fully compatible with the reaction conditions for the coupling or subsequent deprotection and cyclization steps.
-
Purification Challenges: The late-stage intermediates can be complex and difficult to purify, leading to material loss.
-
-
Solutions:
-
Reaction Optimization: Systematically screen reaction parameters such as temperature, concentration, and stoichiometry of the coupling partners on a small scale.
-
Protecting Groups: Re-evaluate the protecting group strategy to ensure orthogonality and compatibility with the planned endgame.
-
Purification: Employ advanced purification techniques such as preparative HPLC if standard column chromatography is insufficient.
-
Data Presentation
Table 1: Comparison of Reported this compound Methyl Ester Syntheses
| Synthetic Route (Lead Author) | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Features | Reference |
| Leighton (2017) | 9 | 10 | Highly step-economical and scalable. | [1][2][3] |
| Krische (2015) | 13 | Not explicitly stated | Bidirectional redox-triggered double anti-crotylation. | [4][5] |
| Danishefsky (1989) | - | - | Landmark first total synthesis. | [1] |
Table 2: Yields of Key Steps in the Leighton (2017) Synthesis
| Step | Transformation | Yield (%) | Reference |
| Asymmetric Hydroformylation | 2-ethyl-2-vinyl-1,3-dioxolane to branched aldehyde 21 | 53 | [1] |
| Titanium Enolate Addition | Acetate 24 + Enolate of 25 to adduct 26 | 68 | [1] |
| Methanolysis (Auxiliary Removal) | Adduct 26 to ketone 11 | 91 | [1] |
| Final Olefin Metathesis and Reduction | - | - |
Experimental Protocols
Protocol 1: Asymmetric Hydroformylation of 2-ethyl-2-vinyl-1,3-dioxolane
-
Apparatus: A flame-dried, argon-purged Schlenk flask equipped with a magnetic stir bar.
-
Reagents:
-
2-ethyl-2-vinyl-1,3-dioxolane
-
Rh(acac)(CO)₂
-
(S,S)-Ph-BPE ligand
-
Syngas (1:1 CO/H₂)
-
Anhydrous, degassed solvent (e.g., toluene)
-
-
Procedure:
-
In the Schlenk flask, dissolve Rh(acac)(CO)₂ and (S,S)-Ph-BPE in the solvent.
-
Stir the solution for the prescribed time to allow for ligand association.
-
Add the 2-ethyl-2-vinyl-1,3-dioxolane substrate.
-
Purge the flask with syngas and then maintain a positive pressure of syngas (as specified in the literature, e.g., 20 atm).
-
Heat the reaction to the specified temperature (e.g., 60 °C) and stir for the required duration.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the syngas.
-
Concentrate the reaction mixture and purify by silica gel chromatography to isolate the branched aldehyde.
-
Protocol 2: Titanium Enolate Addition for Tetrahydropyran Formation
-
Apparatus: A three-necked, flame-dried, argon-purged round-bottom flask equipped with a thermometer, addition funnels, and a magnetic stir bar.
-
Reagents:
-
Propionyl amide chiral auxiliary 25
-
Titanium tetrachloride (TiCl₄)
-
Hünig's base (diisopropylethylamine)
-
Acetate precursor 24
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane)
-
-
Procedure:
-
Dissolve the propionyl amide 25 in the anhydrous solvent and cool to -78 °C.
-
Slowly add TiCl₄ via syringe, followed by the dropwise addition of Hünig's base.
-
Stir the mixture at -78 °C for the specified time to allow for enolate formation.
-
In a separate flask, dissolve the acetate precursor 24 in the same solvent and cool to -78 °C.
-
Slowly add the pre-formed titanium enolate solution to the solution of the acetate precursor via cannula.
-
Stir the reaction at -78 °C until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
-
Mandatory Visualization
Caption: Retrosynthetic analysis of this compound Methyl Ester.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Evolution of an Efficient and Scalable Nine-Step (LLS) Synthesis of this compound Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Direct Generation of Triketide Stereopolyads via Merged Redox-Construction Events: Total Synthesis of (+)-Zincophorin Methyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in Zincophorin Purification
Disclaimer: "Zincophorin" is not a commonly recognized scientific term. This guide addresses the purification of a hypothetical zinc-binding protein or zinc ionophore, referred to herein as this compound. The principles and troubleshooting steps are based on established methodologies for purifying zinc-binding biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when designing a purification protocol for this compound?
A1: The first and most critical step is to gather as much information as possible about your specific this compound molecule. Key parameters include its molecular weight, isoelectric point (pI), the nature of its zinc-binding domain (e.g., zinc finger), and its stability under various pH and salt conditions. This information will guide your choice of chromatography resins and buffer conditions. For instance, knowing the pI is essential for developing an effective ion-exchange chromatography step.
Q2: My this compound protein is expressed with a His-tag. Is Immobilized Metal Affinity Chromatography (IMAC) always the best first step?
A2: IMAC is a powerful and common first step for His-tagged proteins. However, for zinc-binding proteins, it requires special consideration. The nickel (Ni²⁺) or cobalt (Co²⁺) ions typically used in IMAC can sometimes be stripped from the column by the sample or, conversely, can strip the zinc from your protein, leading to unfolding and aggregation.[1] It is sometimes advantageous to charge the IMAC resin with zinc (Zn²⁺) ions instead, which can provide a more specific interaction for zinc-finger proteins.[2][3]
Q3: How do I prevent my purified this compound from aggregating during storage?
A3: Protein aggregation is a common challenge, often caused by instability, high concentration, or improper buffer conditions.[4][5][6] To prevent aggregation, consider the following:
-
Optimize Buffer Conditions: Screen a variety of buffers, pH levels, and salt concentrations to find the optimal conditions for your protein's stability.[7]
-
Use Additives: Including additives like glycerol (5-20%), arginine (0.5-1 M), or low concentrations of non-denaturing detergents can help prevent aggregation.[8][9]
-
Low Concentration: Maintain a reasonably low protein concentration during purification and storage.[7][8]
-
Proper Storage Temperature: For long-term storage, flash-freeze aliquots in a cryoprotectant (like glycerol) and store at -80°C to avoid repeated freeze-thaw cycles, which can induce aggregation.[7][8]
Q4: What methods can I use to assess the purity and concentration of my final this compound sample?
A4: A combination of methods is recommended for a comprehensive assessment:
-
Purity:
-
SDS-PAGE: A standard method to visualize protein purity based on molecular weight. It can reveal the presence of contaminating proteins.[10]
-
Size-Exclusion Chromatography (SEC-HPLC): Provides high-resolution separation based on size and is excellent for detecting aggregates or degradation products.[10]
-
Mass Spectrometry (MS): Offers precise mass determination and can identify post-translational modifications or degradation.[11][12]
-
-
Concentration:
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification process.
Problem 1: Low or No Yield of Purified this compound
Q: I am getting very little or no this compound after the final purification step. What could be the cause?
A: Low yield is a frequent problem that can stem from various stages of the process.[9][14][15] Systematically evaluate each step to pinpoint the issue.
| Potential Cause | Troubleshooting Steps |
| Poor Expression | Verify expression levels via SDS-PAGE or Western blot of the crude lysate. Optimize expression conditions (e.g., induction time, temperature, inducer concentration).[14][15] |
| Inefficient Cell Lysis | Ensure your lysis method is effective for your host system. Use appropriate lysis buffers and consider adding enzymes like lysozyme or DNase. Confirm cell disruption under a microscope.[14] |
| Protein is Insoluble (Inclusion Bodies) | Analyze the insoluble pellet after lysis. If your protein is there, you may need to purify under denaturing conditions and then refold the protein, or optimize expression for solubility (e.g., lower temperature).[14][15] |
| Poor Binding to Chromatography Resin | - IMAC: Ensure the His-tag is accessible. Check that buffers do not contain chelating agents (e.g., EDTA). Consider using a different metal ion (e.g., Zn²⁺, Co²⁺) or a different IMAC resin.[16][17][18] - Ion-Exchange: Verify that the buffer pH is appropriate for binding (above pI for anion exchange, below pI for cation exchange) and that the ionic strength is low enough. |
| Premature Elution or Protein Loss During Washes | - IMAC: High concentrations of imidazole in wash buffers can cause premature elution. Use the lowest concentration necessary to remove non-specific binders (e.g., 5-20 mM).[9] - General: A slow flow rate during sample loading and washing can improve binding and retention.[9] |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples cold (4°C) throughout the purification process to minimize degradation.[14] |
Problem 2: Protein Aggregation During Purification
Q: My this compound protein is precipitating during purification, especially after elution. How can I solve this?
A: Aggregation suggests that the protein is unstable under the current buffer conditions. This is a critical issue for zinc-binding proteins, as loss of the zinc ion can expose hydrophobic regions, leading to aggregation.[19]
| Potential Cause | Troubleshooting Steps |
| Loss of Structural Zinc | Ensure buffers are compatible with zinc; avoid phosphate buffers and certain reducing agents that can precipitate zinc.[19] Consider adding a low concentration of ZnCl₂ (e.g., 10-50 µM) to all purification buffers to ensure zinc finger domains remain occupied. |
| Inappropriate Buffer Conditions | The elution buffer may have a pH or salt concentration that destabilizes the protein.[20] Perform a buffer screen to find optimal conditions for solubility. Neutralize the pH immediately after elution from affinity or ion-exchange columns if acidic or basic conditions were used.[20] |
| High Protein Concentration | High concentrations after elution can drive aggregation. Elute into a larger volume or perform elution in steps. If high concentration is necessary, add stabilizing agents like glycerol or arginine to the final buffer.[7][8] |
| Hydrophobic Interactions with Resin | Strong interactions with chromatography media (e.g., in Hydrophobic Interaction Chromatography) can sometimes induce aggregation.[4] Try using a less hydrophobic resin or modifying the salt gradient. |
| Oxidation of Cysteine Residues | For proteins with free cysteine residues, oxidation can lead to non-native disulfide bonds and aggregation. Add a reducing agent like DTT or TCEP to your buffers (ensure compatibility with IMAC if used).[8] |
Experimental Protocols & Data
Typical Purification Summary for this compound
This table represents example data from a hypothetical two-step purification of a 15 kDa His-tagged this compound.
| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) |
| Clarified Lysate | 500 | 25 | 100 | 5 |
| IMAC (Zn²⁺-charged) | 30 | 22 | 88 | 73 |
| Size-Exclusion (SEC) | 18 | 17.5 | 70 | >98 |
Protocol 1: Immobilized Metal Affinity Chromatography (IMAC)
This protocol assumes a His-tagged this compound.
-
Resin Preparation: If using an uncharged resin, wash with 5 column volumes (CVs) of water, then charge with 0.5 CV of 100 mM ZnCl₂. Equilibrate with 10 CVs of Binding Buffer.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 50 µM ZnCl₂, pH 8.0.
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, 50 µM ZnCl₂, pH 8.0.
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, 50 µM ZnCl₂, pH 8.0.
-
-
Sample Loading: Load the clarified cell lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min for a 5 mL column).
-
Washing: Wash the column with 10-15 CVs of Wash Buffer, or until the UV (A280) absorbance returns to baseline.
-
Elution: Elute the bound protein with 5 CVs of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
Protocol 2: Size-Exclusion Chromatography (SEC)
This protocol is a "polishing" step to remove aggregates and remaining contaminants.
-
Column and Buffer Preparation:
-
Choose a column with a fractionation range appropriate for your protein's molecular weight.[21][22]
-
Prepare a running buffer that ensures protein stability (e.g., 50 mM HEPES, 150 mM NaCl, 50 µM ZnCl₂, pH 7.5).[21]
-
Thoroughly degas the buffer and equilibrate the SEC column with at least 2 CVs of running buffer.[23]
-
-
Sample Preparation: Concentrate the pooled fractions from the IMAC step. Centrifuge or filter the sample (0.22 µm filter) to remove any precipitates before injection.[21]
-
Chromatography:
-
Inject a sample volume that is 0.5-2% of the total column volume for optimal resolution.[23]
-
Run the column at the manufacturer's recommended flow rate.
-
Collect fractions corresponding to the expected elution volume of your monomeric this compound.
-
-
Analysis: Analyze collected fractions by SDS-PAGE to confirm purity and identify fractions containing the monomeric protein.
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Figure 1. A typical two-step purification process for this compound.
Caption: Figure 2. A decision tree for diagnosing low yield issues.
Caption: Figure 3. A zinc ionophore transports zinc into the cell.
References
- 1. Topic View - Instruct-ERIC [instruct-eric.org]
- 2. Purification of proteins containing zinc finger domains using Immobilized Metal Ion Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. A Comprehensive Guide to the Determination of Protein Purity and Quantity | MtoZ Biolabs [mtoz-biolabs.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. jordilabs.com [jordilabs.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 15. neb.com [neb.com]
- 16. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 17. Immobilized metal affinity chromatography optimization for poly-histidine tagged proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Purifying Properly Folded Cysteine-rich, Zinc Finger Containing Recombinant Proteins for Structural Drug Targeting Studies: the CH1 Domain of p300 as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 22. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 23. cytivalifesciences.com [cytivalifesciences.com]
Troubleshooting Zincophorin instability in aqueous solutions
Welcome to the technical support center for Zincophorin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you address challenges related to the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a polyether ionophore antibiotic. Its primary mechanism of action is to transport divalent cations, with a particular selectivity for zinc ions (Zn²⁺), across biological membranes. By increasing the intracellular concentration of zinc, it can disrupt cellular ion homeostasis and influence various zinc-dependent signaling pathways.[1][2][3]
Q2: I am observing low or no biological activity in my experiments with this compound. What are the possible causes?
A2: Low or no activity can stem from several factors:
-
Degradation: this compound may have degraded due to improper storage or handling in aqueous solutions.
-
Precipitation: Being a hydrophobic molecule, this compound can precipitate out of aqueous solutions, especially at high concentrations or in certain buffers.[4][5]
-
Incorrect pH: The pH of your experimental buffer can significantly impact the stability and activity of this compound.
-
Cell Type/Barrier Issues: The efficacy of this compound can be cell-type dependent. For instance, Gram-negative bacteria are generally more resistant to polyether ionophores due to their outer membrane acting as a barrier.[6][7]
Q3: What are the optimal storage conditions for this compound?
A3: For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions in an appropriate organic solvent (e.g., DMSO or ethanol) should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared aqueous solutions for experiments whenever possible.
Q4: How do I prepare a stock solution of this compound?
A4: Due to its hydrophobic nature, this compound should first be dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 1-10 mM). This stock solution can then be diluted to the final working concentration in your aqueous experimental buffer. Ensure vigorous mixing during dilution to minimize precipitation.
Q5: Can I autoclave my media containing this compound?
A5: It is strongly advised not to autoclave media containing this compound. The high temperatures and pressures of autoclaving can lead to significant degradation of the molecule. This compound should be sterile-filtered and added to the media after it has cooled down.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms when diluting stock solution into aqueous buffer. | This compound is poorly soluble in aqueous solutions. | - Increase the percentage of organic solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system.- Prepare a more dilute stock solution.- Warm the aqueous buffer slightly before adding the this compound stock solution.- Use a buffer containing a solubilizing agent, such as a mild, non-ionic detergent (e.g., Tween-20), if compatible with your assay. |
| Inconsistent results between experiments. | - Degradation of this compound stock solution.- Variability in solution preparation.- Instability in the experimental buffer over time. | - Use fresh aliquots of the stock solution for each experiment.- Prepare fresh working solutions immediately before use.- Standardize the solution preparation protocol, including mixing time and temperature.- Perform a stability test of this compound in your experimental buffer over the time course of your experiment (see Experimental Protocols). |
| Loss of this compound activity over the duration of a long-term experiment. | Degradation of this compound in the aqueous experimental medium. | - Replenish the medium with freshly prepared this compound at regular intervals.- Optimize the experimental conditions (e.g., pH, temperature) to enhance stability (see Data Presentation section).- Consider using a more stable derivative, such as this compound methyl ester, if appropriate for your research goals.[8] |
| Unexpected off-target effects observed. | - The organic solvent (e.g., DMSO) used for the stock solution may have cytotoxic or other biological effects.- Degradation products of this compound may have their own biological activities. | - Run a vehicle control experiment with the same concentration of the organic solvent used in your this compound-treated samples.- Characterize the purity and integrity of your this compound stock solution using analytical methods like HPLC. |
Data Presentation: Stability of this compound in Aqueous Buffers
While specific quantitative data for this compound is limited in the public domain, the following tables provide an illustrative summary of the expected stability of a typical polyether ionophore with a carboxylic acid group under various conditions, based on general chemical principles.
Table 1: Effect of pH on this compound Stability (Incubation at 37°C for 24 hours)
| pH | Buffer System | Expected Remaining Activity (%) | Potential Degradation Pathway |
| 3.0 | Glycine-HCl | < 40% | Acid-catalyzed hydrolysis of ether linkages. |
| 5.0 | Acetate | 80 - 90% | Minimal degradation. |
| 7.4 | Phosphate (PBS) | 60 - 75% | Hydrolysis, potential for oxidation. |
| 9.0 | Tris-HCl | < 50% | Base-catalyzed hydrolysis and rearrangement. |
Table 2: Effect of Temperature on this compound Stability (Incubation in pH 7.4 PBS for 24 hours)
| Temperature (°C) | Expected Remaining Activity (%) |
| 4 | > 95% |
| 25 (Room Temp) | 85 - 95% |
| 37 | 60 - 75% |
| 50 | < 40% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile aqueous buffer (e.g., PBS, HEPES)
-
-
Procedure for 10 mM Stock Solution:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out the desired amount of solid this compound.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Procedure for Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your sterile aqueous buffer to the experimental temperature.
-
Add the required volume of the stock solution to the aqueous buffer to achieve the final desired concentration.
-
Immediately vortex the working solution to ensure proper mixing and minimize precipitation.
-
Use the working solution as fresh as possible.
-
Protocol 2: Stability Assessment of this compound in Aqueous Buffer
-
Materials:
-
This compound working solution (prepared as in Protocol 1)
-
Aqueous buffer of interest
-
Incubator or water bath at the desired temperature
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
-
Procedure:
-
Prepare a fresh working solution of this compound in the aqueous buffer at the desired concentration.
-
Immediately take a time-zero sample and analyze it using your chosen analytical method to determine the initial concentration.
-
Incubate the remaining solution at the desired temperature.
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot to determine the concentration of this compound remaining.
-
Plot the concentration of this compound as a function of time to determine its stability profile under the tested conditions.
-
Visualizations
Caption: this compound-mediated transport of extracellular zinc into the cell.
References
- 1. Zinc ionophores: chemistry and biological applications [iris.unict.it]
- 2. researchgate.net [researchgate.net]
- 3. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyether ionophore resistance in a one health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Polyether ionophore resistance in a one health perspective [frontiersin.org]
- 6. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. Direct Generation of Triketide Stereopolyads via Merged Redox-Construction Events: Total Synthesis of (+)-Zincophorin Methyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Zincophorin for Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of zincophorin for various cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a polyether antibiotic that functions as a zinc ionophore. Its primary mechanism of action is to transport zinc ions (Zn²⁺) across biological membranes, such as the plasma membrane of a cell. By forming a lipid-soluble complex with zinc, it facilitates the movement of these ions down their electrochemical gradient, effectively increasing the intracellular concentration of labile zinc. This modulation of intracellular zinc levels can be used to study the role of zinc as a second messenger in various signaling pathways.[1]
Q2: What is a typical starting concentration range for this compound in cellular assays?
A2: A specific, universally optimal concentration for this compound is not available as it is highly dependent on the cell type, cell density, and the specific assay being performed. However, based on concentrations used for other zinc ionophores like pyrithione, a reasonable starting range for optimization is between 1 µM and 25 µM .[2] It is critical to perform a dose-response experiment for your specific cell line to determine the optimal, non-toxic working concentration.
Q3: Why is it crucial to optimize the this compound concentration?
A3: Optimizing the this compound concentration is critical for two main reasons:
-
To ensure a biological effect: The concentration must be sufficient to transport enough zinc into the cells to trigger the desired signaling events or biological responses.
-
To avoid cytotoxicity: High concentrations of intracellular zinc are toxic and can lead to cell death through apoptosis or necrosis.[3] Using a concentration that is too high will result in confounding cytotoxic effects, making it impossible to study the specific roles of zinc signaling. The goal is to find a sub-toxic concentration that elicits the desired biological response.
Q4: Does this compound need to be complexed with zinc before adding it to cells?
A4: Not necessarily. This compound can transport the zinc that is already present in the cell culture medium. Standard cell culture media contain varying concentrations of zinc. However, for more controlled experiments, it is common to add a specific concentration of a zinc salt (e.g., ZnCl₂ or ZnSO₄) to the medium along with the this compound to ensure a consistent supply of extracellular zinc for transport.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound, which is essential for identifying the upper limit of your working concentration. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used here as an example.[4]
Materials:
-
96-well cell culture plates
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Determining the Optimal Sub-Toxic Concentration for Functional Assays
This protocol helps identify the ideal concentration of this compound that increases intracellular zinc without causing significant cell death.
Materials:
-
Cells seeded on glass-bottom dishes or 96-well black-walled plates
-
Zinc-sensitive fluorescent probe (e.g., FluoZin™-3, AM)
-
This compound stock solution
-
Extracellular zinc solution (e.g., 10 mM ZnSO₄ in water)
-
A cell-permeable zinc chelator (e.g., TPEN)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells appropriately for fluorescence imaging or reading.
-
Dye Loading: Load the cells with a zinc-sensitive fluorescent probe according to the manufacturer's instructions (e.g., 1-5 µM FluoZin-3, AM for 30 minutes at 37°C).
-
Wash: Wash the cells with a buffered salt solution (e.g., HBSS) to remove excess dye.
-
Establish Baseline: Measure the baseline fluorescence of the cells.
-
Treatment: Add various sub-toxic concentrations of this compound (determined from Protocol 1, e.g., concentrations below the IC20) to the cells, along with a low concentration of extracellular zinc (e.g., 5-10 µM ZnSO₄).
-
Monitor Fluorescence: Monitor the change in fluorescence over time. An effective this compound concentration will cause a rapid increase in fluorescence, which will then plateau.
-
Determine Maximum and Minimum Fluorescence: At the end of the experiment, add a high concentration of zinc with a cell-permeabilizing agent (like digitonin) or another ionophore (like pyrithione) to determine the maximum fluorescence (Fmax). Then, add a strong chelator like TPEN to determine the minimum fluorescence (Fmin).[5]
-
Analysis: The optimal concentration is the lowest one that gives a robust and stable increase in fluorescence without causing morphological changes indicative of cell stress or death.
Data Presentation
Quantitative data from optimization experiments should be recorded systematically.
Table 1: Example Data Layout for IC50 Determination of this compound.
| This compound Conc. (µM) | Absorbance (570 nm) - Rep 1 | Absorbance (570 nm) - Rep 2 | Absorbance (570 nm) - Rep 3 | Average Absorbance | % Viability |
| 0 (Control) | 1.25 | 1.28 | 1.22 | 1.25 | 100% |
| 1 | 1.21 | 1.24 | 1.19 | 1.21 | 97% |
| 5 | 1.15 | 1.18 | 1.12 | 1.15 | 92% |
| 10 | 0.98 | 1.02 | 0.95 | 0.98 | 78% |
| 25 | 0.65 | 0.61 | 0.68 | 0.65 | 52% |
| 50 | 0.25 | 0.28 | 0.22 | 0.25 | 20% |
| 100 | 0.10 | 0.12 | 0.09 | 0.10 | 8% |
Table 2: Example Data Layout for Optimal Concentration in a Functional Assay.
| This compound Conc. (µM) | Baseline Fluorescence (RFU) | Peak Fluorescence (RFU) | Fold Change | Cell Morphology Notes |
| 1 | 150 | 450 | 3.0 | Normal |
| 5 | 155 | 980 | 6.3 | Normal |
| 10 | 148 | 1520 | 10.3 | Minor rounding |
| 20 | 152 | 1600 | 10.5 | Significant rounding, some detachment |
Visualizations
Caption: Mechanism of this compound-mediated zinc transport.
Caption: Experimental workflow for determining optimal this compound concentration.
Caption: Simplified zinc-activated MAPK/ERK signaling pathway.
Troubleshooting Guide
Q: My cells are dying even at low concentrations of this compound. What could be the cause?
A:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to fluctuations in zinc homeostasis. Try performing the dose-response experiment with an even lower concentration range (e.g., starting from the nanomolar range).
-
High Zinc in Medium: Your basal medium may already have a high concentration of zinc, which, when combined with this compound, becomes toxic. Try using a medium with a lower, defined zinc concentration or washing cells and performing the assay in a buffered salt solution.
-
Incorrect Stock Concentration: Double-check the calculations for your this compound stock solution. An error in dilution could lead to much higher final concentrations than intended.
Q: I am not seeing any effect (e.g., no increase in zinc-sensor fluorescence). What should I do?
A:
-
Insufficient this compound: The concentration might be too low to facilitate significant zinc transport. Try increasing the concentration, ensuring you stay within the sub-toxic range determined by your cytotoxicity assay.
-
Insufficient Extracellular Zinc: There may not be enough zinc in the medium for this compound to transport. Add a small amount of a zinc salt (e.g., 5-10 µM ZnSO₄) to the extracellular buffer.
-
Compound Inactivity: Ensure your this compound stock has been stored correctly (typically protected from light and at -20°C) and has not degraded.
Q: I am observing precipitation in my culture medium after adding this compound.
A:
-
Solubility Issues: this compound is hydrophobic. If the final concentration of the solvent (like DMSO) is too low, or if the concentration of this compound is too high, it may precipitate out of the aqueous culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%) and does not exceed a level toxic to your cells.
-
Interaction with Media Components: this compound or the zinc-zincophorin complex might be reacting with components in the serum or medium, causing precipitation. Try performing the assay in a simpler, serum-free medium or a buffered salt solution.
Q: My results are inconsistent between experiments.
A:
-
Cell Passage Number and Health: Use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.[6][7]
-
Inconsistent Seeding Density: Variations in the initial number of cells per well can significantly affect the outcome. Ensure you have a homogenous cell suspension and are using precise pipetting techniques.
-
Reagent Variability: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure all other reagents are from the same lot if possible.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational Design of Silicon-Based Zinc Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
How to prevent Zincophorin precipitation in media
Welcome to the technical support center for Zincophorin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the use of this compound in experimental media. Our primary focus is to address the common challenge of this compound precipitation to ensure the stability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a naturally occurring polyoxygenated ionophore.[1] Ionophores are lipid-soluble molecules that bind to specific ions and facilitate their transport across biological membranes. This compound is of interest to researchers for its ability to form lipophilic complexes with cations and affect proton-cation exchange, and it has demonstrated antibiotic and antiviral properties.[1] Its methyl ester, in particular, has been noted for its biological activity.[2]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
A2: this compound is a lipophilic (fat-soluble) molecule, which means it has inherently low solubility in aqueous solutions like cell culture media.[1][3] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This is often triggered when a concentrated stock solution, usually prepared in an organic solvent like DMSO, is diluted into the cell culture medium.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For compounds with low aqueous solubility, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing highly concentrated stock solutions for use in cell culture.[4] It is crucial to use high-purity, anhydrous (water-free) DMSO to maximize solubility and prevent the introduction of moisture, which can compromise the stability of the stock solution.[4]
Q4: What is the maximum concentration of DMSO that is safe for my cell lines?
A4: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects.[5] However, cellular sensitivity to DMSO can vary significantly. Therefore, it is strongly recommended to keep the final concentration of DMSO in your culture medium at or below 0.1% (v/v).[4] A vehicle control (media with the same final DMSO concentration but without this compound) should always be included in your experiments to assess any potential effects of the solvent on your cells.[4]
Q5: How should I store this compound powder and its stock solutions?
A5: this compound powder should be stored at 4°C, protected from light. Once dissolved in DMSO, the stock solution should be dispensed into small, single-use aliquots to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage or -80°C for long-term stability.[4]
Troubleshooting Guide: Preventing Precipitation
This guide addresses the issue of this compound precipitation during the preparation of a working solution in experimental media.
| Problem | Potential Cause | Solution |
| Precipitate forms immediately upon adding stock solution to media. | 1. High Final Concentration: The final concentration of this compound is above its solubility limit in the aqueous media. | - Decrease the final working concentration of this compound. - Perform a serial dilution of your stock solution before the final addition to the medium. |
| 2. Improper Mixing: Adding the DMSO stock too quickly creates localized high concentrations, causing the compound to crash out of solution.[4] | - Pre-warm the culture medium to 37°C.[4] - Add the stock solution dropwise and slowly into the medium while gently vortexing or swirling to ensure rapid and even dispersion.[4] | |
| 3. Cold Medium: The solubility of many compounds, including lipophilic ones, decreases at lower temperatures. | - Always use cell culture medium that has been pre-warmed to your experimental temperature (typically 37°C) before adding the this compound stock solution.[4] | |
| Precipitate forms over time after initial successful dissolution. | 1. Media Instability: Components in the media (e.g., salts, proteins in serum) may interact with this compound over time, reducing its stability. | - Prepare fresh working solutions immediately before each experiment. - Avoid storing diluted this compound solutions in aqueous media for extended periods. |
| 2. High Solvent Concentration: The final concentration of DMSO is too high, affecting the stability of the media components and the compound. | - Ensure the final DMSO concentration does not exceed 0.5% and is ideally kept below 0.1%.[4][5] Recalculate your dilutions if necessary. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution, which is a standard procedure for compounds that are not readily soluble in water.[6][7]
Materials:
-
This compound powder (Molecular Weight to be confirmed from the supplier)
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer and ultrasonic water bath
Procedure:
-
Calculation: Determine the mass of this compound powder needed to make a 10 mM stock solution. Use the formula: Mass (mg) = 10 mM * Volume (L) * Molecular Weight ( g/mol ) . (For example, for 1 mL of a 10 mM stock of a compound with MW = 500 g/mol , you would need 5 mg).
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Dissolution: Add the required volume of anhydrous DMSO to the vial.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the powder does not fully dissolve, place the vial in an ultrasonic water bath for 15-20 minutes. Gentle warming to 37°C can also aid dissolution.[4]
-
Sterilization & Storage: While DMSO at this concentration is generally considered sterile, if required, the solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected aliquots.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Protocol 2: Preparation of a Final Working Solution in Cell Culture Media
This protocol details the critical dilution step to prevent precipitation when introducing the DMSO stock into your aqueous experimental medium.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile conical tube or appropriate vessel
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium (containing serum and other supplements) is equilibrated to 37°C in a water bath.
-
Calculate Volume: Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration. For example, to make 10 mL of a 10 µM working solution:
-
V1 (Stock) * C1 (Stock) = V2 (Final) * C2 (Final)
-
V1 * 10,000 µM = 10 mL * 10 µM
-
V1 = 0.01 mL or 10 µL
-
-
Dispense Medium: Add the required volume of pre-warmed medium (e.g., 10 mL) to a sterile tube.
-
Dilution Step: While the medium is gently but continuously swirling (either by hand, on a vortex mixer at low speed, or with a sterile stir bar), add the calculated volume of the this compound stock solution (10 µL in this example) drop-by-drop into the vortex of the liquid. This ensures immediate and thorough mixing.
-
Final Mix: Once the stock is added, continue to mix for another 10-15 seconds to ensure homogeneity.
-
Final Check: Visually inspect the solution against a light source to ensure no precipitate has formed. The solution should be clear.
-
Application: Use the freshly prepared working solution immediately to treat your cells.
Visual Guides
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing a this compound working solution to minimize the risk of precipitation.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Direct Generation of Triketide Stereopolyads via Merged Redox-Construction Events: Total Synthesis of (+)-Zincophorin Methyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
Addressing cytotoxicity of Zincophorin in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zincophorin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
Q: My cells are dying at this compound concentrations where I expect to see a therapeutic effect. How can I reduce this cytotoxicity?
A: Unintended cytotoxicity can mask the specific effects of this compound. Here are several strategies to mitigate this issue:
-
Optimize this compound Concentration: Perform a dose-response curve to determine the optimal concentration that elicits the desired biological effect with minimal cytotoxicity. It has been noted that the methyl ester of this compound may possess antiviral activity with reduced host cell toxicity compared to the free acid.[1]
-
Control Exogenous Zinc Levels: The cytotoxic effects of zinc ionophores are dependent on the concentration of available zinc.[2] Ensure your cell culture medium has a defined and consistent zinc concentration. Consider using a zinc-free or low-zinc medium supplemented with a known concentration of a zinc salt (e.g., ZnSO₄ or ZnCl₂) to have precise control over zinc availability.
-
Utilize Zinc Chelators: Co-treatment with a zinc chelator can help buffer the intracellular zinc concentration and reduce acute toxicity. It is crucial to perform a dose-response experiment for the chelator to find a concentration that rescues cells from this compound-induced toxicity without completely abrogating its ionophore activity.
-
TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine): A membrane-permeable, high-affinity zinc chelator.
-
EDTA (Ethylenediaminetetraacetic acid): A membrane-impermeable chelator that can be used to control extracellular zinc levels.
-
-
Reduce Incubation Time: A time-course experiment can identify the earliest time point at which the desired on-target effect is observable, potentially before significant cytotoxicity occurs.
Experimental Workflow for Mitigating Cytotoxicity
Caption: A workflow for troubleshooting and mitigating this compound-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?
A1: this compound is a zinc ionophore, a molecule that facilitates the transport of zinc ions across biological membranes.[1] Its primary mechanism of action is to increase the intracellular concentration of free zinc. This disruption of normal zinc homeostasis can lead to a variety of cellular effects, including the induction of apoptosis (programmed cell death), which is a major contributor to its cytotoxic effects.
Q2: How can I confirm that this compound is increasing intracellular zinc levels in my experiment?
A2: You can directly measure changes in intracellular zinc concentration using fluorescent zinc indicators. This is a critical step to confirm the on-target activity of this compound and to correlate it with observed biological effects.
Key Experimental Protocols: Measuring Intracellular Zinc
| Method | Description | Typical Protocol |
| Fluorescent Zinc Indicators | Use of membrane-permeable fluorescent dyes that bind to zinc, resulting in a change in fluorescence intensity. | 1. Load cells with a zinc-sensitive dye (e.g., FluoZin-3 AM, Zinpyr-1).2. Wash cells to remove excess dye.3. Treat cells with this compound.4. Measure fluorescence using a fluorescence microscope, plate reader, or flow cytometer. |
| Atomic Absorption Spectroscopy (AAS) | A highly sensitive technique for quantifying the total zinc content in a cell lysate. | 1. Treat cells with this compound.2. Lyse the cells.3. Analyze the zinc content of the lysate using AAS. |
Q3: What are the potential off-target effects of this compound?
A3: Besides its primary role as a zinc ionophore, high concentrations of this compound or prolonged exposure could lead to off-target effects. These may include disruption of other ion gradients or non-specific membrane interactions. To control for this, it is important to:
-
Use the lowest effective concentration of this compound.
-
Include a vehicle-only control (the solvent used to dissolve this compound, e.g., DMSO).
-
Where possible, use a structurally related but inactive analog of this compound as a negative control.
Q4: Which signaling pathways are known to be affected by increased intracellular zinc?
A4: Increased intracellular zinc can modulate several key signaling pathways, which may contribute to both the therapeutic and cytotoxic effects of this compound.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Zinc has been shown to influence the activity of components within this pathway.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cellular responses to a wide range of stimuli, including stress, and can regulate processes like proliferation, differentiation, and apoptosis.
Signaling Pathway: Potential Impact of this compound
References
Zincophorin Stability: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the comparative stability of zincophorin methyl ester and its free acid form.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound methyl ester?
A1: The primary stability concern for this compound methyl ester is its susceptibility to hydrolysis, which converts the methyl ester back to the free carboxylic acid. This reaction is catalyzed by both acidic and basic conditions. The rate of hydrolysis is influenced by pH, temperature, and the presence of enzymes such as esterases.
Q2: Which form is generally more stable in aqueous solutions, this compound methyl ester or the free acid?
A2: The free acid form of this compound is generally more chemically stable in aqueous solutions across a range of pH values compared to its methyl ester. Esters are inherently more susceptible to hydrolysis than their corresponding carboxylic acids are to other forms of degradation.[1][2] However, the methyl ester may offer advantages in terms of membrane permeability for cellular assays, creating a trade-off between stability and biological activity.
Q3: How does pH affect the stability of this compound methyl ester?
A3: The stability of this compound methyl ester is highly pH-dependent. The hydrolysis of the ester is significantly accelerated under both acidic and alkaline conditions.[3] It is most stable at a neutral or slightly acidic pH. A pH-rate profile would typically show a "U" shape, with the lowest rate of hydrolysis occurring in the pH range of approximately 4 to 6.
Q4: What are the potential degradation products of this compound?
A4: Under forced degradation conditions, this compound (both the methyl ester and free acid) can degrade through various pathways. For the methyl ester, the primary degradation product is the this compound free acid due to hydrolysis. Other potential degradation products for both forms can arise from oxidation of the polyether backbone, isomerization, and photolytic degradation.[4][5]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue 1: Peak Tailing for this compound Free Acid
-
Possible Cause: Interaction of the free carboxylic acid group with active sites (residual silanols) on the silica-based HPLC column.[6][7] This is a common issue with acidic analytes.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v). This will suppress the ionization of the carboxylic acid, reducing its interaction with the stationary phase.
-
Use a Buffered Mobile Phase: Employ a buffer system (e.g., phosphate or acetate buffer) to maintain a consistent pH throughout the analysis.[8]
-
Select an Appropriate Column: Use a column with end-capping or a base-deactivated stationary phase designed for the analysis of acidic compounds.
-
Check for Metal Contamination: Ionophores can chelate metal ions from the HPLC system or column, leading to peak distortion. Use a mobile phase with a chelating agent like EDTA if metal contamination is suspected.
-
Issue 2: Poor Resolution Between this compound Methyl Ester and Free Acid
-
Possible Cause: Insufficient selectivity of the chromatographic method.
-
Troubleshooting Steps:
-
Optimize the Gradient: If using a gradient elution, adjust the gradient slope to increase the separation between the two peaks. A shallower gradient can often improve the resolution of closely eluting compounds.
-
Change the Organic Modifier: If using acetonitrile, try methanol, or a combination of both. Different organic solvents can alter the selectivity of the separation.
-
Modify the Mobile Phase pH: A slight adjustment in the pH can change the retention time of the free acid without significantly affecting the methyl ester, thereby improving resolution.
-
Evaluate a Different Stationary Phase: Consider a column with a different chemistry (e.g., phenyl-hexyl or embedded polar group) to achieve a different selectivity.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Methyl Ester
Objective: To investigate the degradation pathways of this compound methyl ester under various stress conditions as recommended by ICH guidelines.[9][10]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound methyl ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound methyl ester from its primary degradation product, the free acid, and other potential impurities.
Methodology:
-
Instrumentation: HPLC with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 70% A, 30% B
-
5-20 min: Gradient to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
-
25-30 min: Return to 70% A, 30% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Hypothetical Hydrolysis Rate of this compound Methyl Ester at 37°C
| pH | Buffer System | Half-life (t½) in hours (Illustrative) |
| 2.0 | Phosphate | 12 |
| 4.0 | Acetate | 96 |
| 7.4 | Phosphate | 48 |
| 9.0 | Borate | 8 |
This data is illustrative and based on the expected hydrolysis profile of a complex methyl ester like those of erythromycin.[1][2] Actual stability should be determined experimentally.
Table 2: Forced Degradation of this compound Methyl Ester (Illustrative Results)
| Stress Condition | % Degradation (Illustrative) | Major Degradation Product |
| 0.1 M HCl, 60°C, 24h | 25% | This compound Free Acid |
| 0.1 M NaOH, RT, 4h | 40% | This compound Free Acid |
| 3% H₂O₂, RT, 24h | 15% | Oxidized derivatives |
| Heat (70°C), 48h | 10% | Isomers and other minor degradation products |
| Photolysis (ICH Q1B) | 18% | Photodegradation products |
This data is illustrative and based on forced degradation studies of similar complex natural products like avermectin.[4]
Visualizations
Caption: Hydrolysis of this compound Methyl Ester.
Caption: Forced Degradation Experimental Workflow.
Caption: HPLC Peak Tailing Troubleshooting Logic.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hydrolysis of 2'-esters of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing Zincophorin Biosynthetic Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of zincophorin biosynthetic pathways in Streptomyces griseus.
Frequently Asked Questions (FAQs)
Q1: What is the general composition of a suitable fermentation medium for this compound production in Streptomyces griseus?
A1: A common production medium for this compound includes a primary carbon source like glucose and a nitrogen source such as soybean meal. The medium is also supplemented with salts to maintain osmotic balance and pH. A specific example of a fermentation medium used for this compound production is (per liter): 40 g soybean flour, 50 g glucose, 2.5 g NaCl, 6 g CaCO₃, 0.5 g KH₂PO₄, 6 g (NH₄)₂SO₄, and 3 g FeCl₃.[1]
Q2: What are the typical fermentation parameters for optimal this compound production?
A2: Optimal fermentation conditions for polyketide production in Streptomyces species generally involve maintaining a neutral to slightly alkaline pH (around 7.0) and a temperature between 28-30°C.[2] Adequate aeration and agitation are also critical for these aerobic bacteria. For example, fermentation can be carried out with aeration at 20 L/min and stirring at 200 rpm.[1]
Q3: What are the key precursors for the this compound biosynthetic pathway?
A3: The biosynthesis of this compound, a polyketide, utilizes a propionate starter unit and both malonyl-CoA and methylmalonyl-CoA as extender units. Specifically, it incorporates three C₂ extender units derived from malonyl-CoA and eight C₃ extender units from methylmalonyl-CoA.[1]
Q4: How can I enhance the supply of precursors for this compound biosynthesis?
A4: Enhancing the intracellular pools of acetyl-CoA, propionyl-CoA, and their carboxylated derivatives (malonyl-CoA and methylmalonyl-CoA) is a key strategy. This can be achieved through metabolic engineering approaches such as overexpressing acetyl-CoA carboxylase and propionyl-CoA carboxylase. Additionally, supplementing the medium with precursors like propionate can also boost the production of polyketides that utilize these building blocks.
Q5: What analytical methods are suitable for quantifying this compound in a fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of polyketides like this compound. The crude extract from the fermentation broth can be analyzed using a C18 reverse-phase column with a suitable mobile phase, such as a gradient of acetonitrile and water. Detection is typically performed using a UV detector at a wavelength determined by the UV absorbance spectrum of this compound.[2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments and provides potential solutions.
| Problem | Possible Causes | Recommended Solutions |
| Low or No this compound Yield Despite Good Cell Growth | 1. Inappropriate Fermentation Medium: The balance of carbon and nitrogen sources is critical. High levels of easily metabolizable carbon sources can sometimes suppress secondary metabolite production. 2. Suboptimal Fermentation Conditions: Incorrect pH, temperature, or aeration can inhibit the biosynthetic enzymes. 3. Insufficient Precursor Supply: The intracellular pools of propionyl-CoA, malonyl-CoA, and methylmalonyl-CoA may be limiting. | 1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Test the effect of supplementing the medium with precursors like propionic acid. 2. Parameter Optimization: Monitor and control pH throughout the fermentation, aiming for a range of 7.0-7.2. Optimize the temperature within the 28-30°C range. Ensure adequate aeration by using baffled flasks and optimizing agitation speed. 3. Precursor Feeding: Supplement the fermentation medium with propionate to increase the availability of the starter unit and methylmalonyl-CoA. |
| Accumulation of Biosynthetic Intermediates or Shunt Products | 1. Metabolic Bottlenecks: A deficiency or low activity of a specific enzyme in the this compound biosynthetic pathway can lead to the accumulation of intermediates. 2. Spontaneous Side Reactions: Biosynthetic intermediates may be unstable and undergo spontaneous reactions, leading to the formation of shunt products. | 1. Genetic Engineering: Overexpress the genes in the this compound biosynthetic cluster that correspond to the enzymatic steps downstream of the accumulated intermediate. 2. pH Control: The stability of intermediates can be pH-dependent. Maintaining a stable pH throughout the fermentation may reduce the formation of unwanted byproducts. |
| Inconsistent this compound Production Between Batches | 1. Strain Instability or Mutation: Streptomyces strains can be prone to genetic instability, leading to variations in productivity. 2. Variability in Inoculum Quality: The age and quality of the seed culture can significantly impact the fermentation outcome. | 1. Strain Verification: Regularly re-streak the culture from a frozen glycerol stock to ensure the viability and purity of the producing strain. 2. Standardize Inoculum Preparation: Use a consistent protocol for preparing the seed culture, ensuring a standardized spore concentration and age of the culture before inoculating the production medium. |
| Contamination of the Fermentation Culture | 1. Inadequate Sterilization: Improper sterilization of the medium, bioreactor, or ancillary equipment. 2. Non-aseptic Technique: Introduction of contaminants during inoculation or sampling. | 1. Verify Sterilization Procedures: Ensure the autoclave is functioning correctly and that the sterilization time and temperature are adequate for the volume of medium. 2. Strict Aseptic Technique: Perform all manipulations in a laminar flow hood and use sterile techniques for all additions and sampling. |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces griseus for this compound Production
1. Inoculum Preparation: a. Prepare a seed culture medium consisting of (per liter): 15 g soybean flour, 15 g glucose, 5 g NaCl, 1 g CaCO₃, and 0.3 g KH₂PO₄.[1] b. Inoculate 50 mL of the seed medium with a lyophilized stock or a fresh spore suspension of S. griseus. c. Incubate at 28°C on a rotary shaker for 24 hours.[1]
2. Production Fermentation: a. Prepare the production medium as described in the FAQs (40 g/L soybean flour, 50 g/L glucose, etc.).[1] b. Inoculate the production medium with the seed culture at a 3% (v/v) ratio (e.g., 15 mL of pre-culture into 400 mL of production medium).[1] c. For larger scale, continue to scale up the culture. For example, a 2-liter culture can be used to inoculate a 50-liter bioreactor.[1] d. Incubate the production culture at 28-30°C for 4-7 days. e. In a bioreactor, maintain aeration at 20 L/min and agitation at 200 rpm.[1]
Protocol 2: Extraction of this compound from Fermentation Broth
a. Separate the mycelium from the fermentation broth by filtration or centrifugation. b. The mycelium can be lyophilized and then extracted with an organic solvent such as dichloromethane or ethyl acetate.[1] c. Alternatively, extract the entire fermentation broth (mycelium and supernatant) with an equal volume of ethyl acetate three times. d. Pool the organic extracts. e. Evaporate the solvent under reduced pressure to obtain the crude this compound extract.
Protocol 3: Quantification of this compound by HPLC
a. Sample Preparation: Dissolve the crude extract in a known volume of a suitable solvent like methanol. Filter the sample through a 0.22 µm syringe filter before injection. b. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for this compound (to be determined by scanning the UV spectrum of a purified sample).
-
Injection Volume: 10-20 µL. c. Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Visualizations
Caption: The biosynthetic pathway of this compound.
Caption: A logical workflow for troubleshooting low this compound yield.
References
Troubleshooting low diastereoselectivity in Zincophorin synthesis
Welcome to the technical support center for the synthesis of Zincophorin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to diastereoselectivity during the synthesis of this complex polyketide.
Frequently Asked Questions (FAQs)
Q1: What are the key stereochemical challenges in the total synthesis of this compound?
A1: The primary stereochemical challenge in synthesizing this compound lies in controlling the configuration of multiple stereocenters, particularly within the polypropionate backbone. A significant hurdle is the creation of the C8-C12 all-anti stereopentad.[1] Key reactions where diastereoselectivity is crucial include aldol additions, crotylations, and cyclocondensation reactions that form the tetrahydropyran rings.
Q2: Which reaction types are most commonly employed to set the stereocenters in this compound synthesis?
A2: The total synthesis of this compound has been approached through various strategies, but some common reaction types for establishing stereocenters include:
-
Aldol Reactions: Particularly the Mukaiyama aldol reaction, to form carbon-carbon bonds with concomitant creation of new stereocenters.[2][3] The stereochemical outcome is often rationalized using the Zimmerman-Traxler model.[4][5][6]
-
Crotylation Reactions: Used to introduce propionate units with control over the resulting stereochemistry. Both substrate-controlled and reagent-controlled crotylations have been employed.
-
Cyclocondensation/Cycloetherification: To form the tetrahydropyran rings with the correct relative stereochemistry.
-
Reductive Mergers and Redox-Triggered Crotylations: More recent syntheses have utilized innovative methods like bidirectional redox-triggered double anti-crotylation to efficiently assemble stereopolyads.[5][7]
Q3: How does the choice of protecting groups influence diastereoselectivity?
A3: Protecting groups can have a significant impact on the stereochemical outcome of a reaction. For instance, in nucleophilic additions to α- or β-alkoxy aldehydes, the size and nature of the protecting group on the oxygen can determine whether the reaction proceeds through a chelation-controlled or a non-chelation-controlled pathway (e.g., Felkin-Anh model).[8][9] Small, Lewis basic protecting groups (e.g., methoxymethyl (MOM) or benzyl (Bn)) can chelate to a Lewis acid, locking the conformation of the aldehyde and directing the nucleophilic attack. In contrast, bulky protecting groups like silyl ethers (e.g., TBS, TIPS) often disfavor chelation and lead to Felkin-Anh-type addition products.[8][9]
Troubleshooting Guides
Low Diastereoselectivity in Aldol Additions
Problem: My Mukaiyama aldol reaction to create a syn or anti diol is showing low diastereoselectivity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Enolate Geometry | The geometry of the silyl enol ether is critical. Z-enolates typically lead to syn aldol products, while E-enolates favor anti products. Verify the stereochemical purity of your silyl enol ether. Consider alternative methods for its preparation that are known to favor one isomer.[5] | Improved diastereomeric ratio (d.r.) favoring the desired isomer. |
| Suboptimal Lewis Acid | The choice and stoichiometry of the Lewis acid are crucial. Common Lewis acids like TiCl₄, BF₃·OEt₂, and SnCl₄ can influence the transition state geometry.[10] Screen a variety of Lewis acids and optimize the amount used. | Enhanced diastereoselectivity through a more organized transition state. |
| Incorrect Reaction Temperature | Aldol reactions are often highly temperature-dependent. Perform the reaction at lower temperatures (e.g., -78 °C) to enhance selectivity by favoring the lower energy transition state. | Increased d.r. as the kinetic product is formed more selectively. |
| Steric Hindrance | The steric bulk of the aldehyde, the enolate, or both can influence facial selectivity. If Felkin-Anh control is not providing the desired product, consider using a chelating auxiliary on the aldehyde to enforce a different approach trajectory of the nucleophile.[2] | Reversal or improvement of diastereoselectivity. |
Poor Selectivity in Crotylation Reactions
Problem: My crotylation reaction is producing a nearly 1:1 mixture of syn and anti diastereomers.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Substrate Control | In substrate-controlled reactions, the inherent chirality of the molecule may not be sufficient to direct the incoming crotylating agent effectively. | Consider switching to a reagent-controlled strategy using a chiral crotylating agent (e.g., Brown's or Roush's reagents). |
| Isomerization of Crotylating Agent | Some crotylating reagents can isomerize under the reaction conditions, leading to a loss of stereochemical information. Ensure the reaction conditions are optimized to prevent isomerization. | Improved d.r. by maintaining the stereochemical integrity of the reagent. |
| Inappropriate Lewis Acid/Catalyst | For catalyzed reactions, the choice of catalyst and ligands is paramount. For example, in ruthenium-catalyzed crotylations, the ligand can significantly influence the diastereoselectivity.[11] | Enhanced selectivity for the desired diastereomer. |
| Solvent Effects | The polarity and coordinating ability of the solvent can affect the transition state. Screen different solvents to find the optimal conditions for your specific reaction. | Improved d.r. |
Data on Diastereoselectivity in this compound Synthesis
The following table summarizes reported diastereomeric ratios for key steps in various total syntheses of this compound and its derivatives.
| Reaction Type | Reactants | Conditions | Diastereomeric Ratio (d.r.) | Reference |
| Redox-triggered anti-crotylation | Allylic alcohol + crotyl donor | Iridium catalyst | 5.5:1 | Krische et al. |
| Mukaiyama Aldol | Aldehyde + Silyl enol ether | BF₃·OEt₂ | Selective for Felkin-Anh adduct | Guindon et al.[2] |
| Grignard Addition | Aldehyde + Grignard reagent | Et₂O | High selectivity for one diastereomer | Danishefsky et al.[1] |
Experimental Protocols
General Procedure for a Mukaiyama Aldol Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation of Reactants: Dissolve the aldehyde (1.0 equiv) in a dry, inert solvent (e.g., CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) and cool to the desired temperature (typically -78 °C).
-
Addition of Lewis Acid: Add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise to the stirred solution. Stir for 10-15 minutes.
-
Addition of Silyl Enol Ether: Add a solution of the silyl enol ether (1.2 equiv) in the same solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
Visualizations
Troubleshooting Workflow for Low Diastereoselectivity in Aldol Reactions
Caption: Troubleshooting Decision Tree for Aldol Reaction Diastereoselectivity.
Zimmerman-Traxler Model for Aldol Reaction
Caption: Zimmerman-Traxler Model for Predicting Aldol Stereochemistry.[4][5][6]
Felkin-Anh vs. Chelation Control
Caption: Model for Diastereoselectivity in Additions to Chiral Aldehydes.[8][9]
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. m.youtube.com [m.youtube.com]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Diastereo- and Enantioselective Ruthenium Catalyzed Hydrohydroxyalkylation of 2-Silyl-Butadienes: Carbonyl syn-Crotylation from the Alcohol Oxidation Level - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming Zincophorin Activity In Situ
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming zincophorin activity in situ.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and why is its in situ activity important?
A this compound, or zinc ionophore, is a lipid-soluble molecule that facilitates the transport of zinc ions (Zn²⁺) across biological membranes, such as the plasma membrane and organellar membranes. Confirming the activity of a this compound in situ (within a living cell) is crucial for understanding its biological effects, determining its efficacy in therapeutic applications, and elucidating its mechanism of action.
Q2: What are the primary methods for confirming this compound activity in situ?
The most common method involves using fluorescent zinc indicators (probes) to visualize and quantify changes in intracellular zinc concentration upon application of the this compound. An effective this compound will cause a measurable increase in the cytosolic zinc levels, which is detected by an increase in the fluorescence of the zinc-sensitive probe.[1]
Q3: How do I choose the right fluorescent zinc probe for my experiment?
The choice of probe depends on several factors, including the expected zinc concentration range, the specific cellular compartment of interest, and the instrumentation available. Probes are broadly categorized as "turn-on" or ratiometric. "Turn-on" probes exhibit an increase in fluorescence intensity upon binding zinc, while ratiometric probes show a shift in their excitation or emission spectra.[2] It is also important to consider the probe's dissociation constant (Kd) for zinc, as a probe is most sensitive to zinc concentrations near its Kd.[3]
Q4: What is the difference between cell-permeant and cell-impermeant probes?
Cell-permeant probes, often in an acetoxymethyl (AM) ester form, can cross the cell membrane and become trapped inside the cell after cleavage by intracellular esterases. These are used to measure intracellular zinc. Cell-impermeant probes cannot cross the cell membrane and are used to measure extracellular zinc concentrations.
Troubleshooting Guides
Problem 1: No significant change in fluorescence after adding the this compound.
| Possible Cause | Troubleshooting Step |
| Ineffective this compound | Verify the chemical integrity and concentration of your this compound compound. |
| Insufficient Extracellular Zinc | Ensure that the extracellular medium is supplemented with an adequate concentration of a zinc salt (e.g., ZnCl₂ or ZnSO₄).[4] |
| Incorrect Probe Loading | Optimize the loading concentration and incubation time for the fluorescent probe. Excessive probe concentration can buffer intracellular zinc, while insufficient loading will result in a weak signal.[5] |
| Cell Health Issues | Confirm cell viability before and during the experiment. Unhealthy cells may not maintain the necessary membrane potential for ionophore activity. |
| Inappropriate Filter Set | Verify that the excitation and emission wavelengths used for imaging match the spectral properties of the chosen zinc probe. |
Problem 2: High background fluorescence or non-specific staining.
| Possible Cause | Troubleshooting Step |
| Probe Autofluorescence | Image a sample of cells without the probe to determine the level of cellular autofluorescence. |
| Incomplete Probe Hydrolysis | For AM ester probes, ensure complete hydrolysis by intracellular esterases by allowing sufficient incubation time. Incomplete hydrolysis can lead to compartmentalization in organelles. |
| Probe Precipitation | Prepare fresh probe solutions and ensure they are fully dissolved before adding to the cells to avoid fluorescent aggregates. |
| Non-specific Probe Localization | Some probes may accumulate in specific organelles, leading to non-uniform staining. Co-localization studies with organelle-specific markers can help identify this issue. It has been noted that FluoZin-3 AM can produce highly variable fluorescence intensities and non-specifically localize in the cytosol and multiple vesicular compartments.[6] |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure consistent cell seeding density across all experiments, as this can affect probe loading and cellular responses. For zinc flux assays, it is recommended to have about 90% confluency on the day of the experiment.[7] |
| Fluctuations in Temperature or pH | Maintain stable temperature and pH conditions throughout the experiment, as these can influence both ionophore activity and probe fluorescence. |
| Photobleaching | Minimize exposure of the fluorescent probe to excitation light to prevent photobleaching, which can lead to a decrease in signal over time. |
| Lack of In Situ Calibration | The response of fluorescent probes can be influenced by the intracellular environment. Performing an in situ calibration is crucial for obtaining reproducible and quantifiable data.[8][9] |
Quantitative Data Summary
Table 1: Properties of Common Fluorescent Zinc Probes
| Probe | Type | Ex/Em (nm) | Kd for Zn²⁺ | Cell Permeability | Key Characteristics |
| FluoZin-3 | Turn-on | 494/516 | ~15 nM | AM ester (permeant), salt (impermeant) | High affinity, large fluorescence increase, but can show variable cellular uptake and localization.[4][6] |
| Zinquin | Turn-on | 368/490 | ~1 µM | AM ester (permeant) | One of the earlier zinc probes, good for detecting vesicular zinc. |
| TSQ | Turn-on | 334/495 | - | Permeant | Can be used for intracellular imaging of zinc proteins.[8] |
| Newport Green DCF | Turn-on | 505/535 | ~1 mM | Diacetate (permeant) | Low affinity, suitable for detecting large changes in zinc concentration.[10] |
| SpiroZin2 | Turn-on | - | - | Permeant | Reported to be a specific lysosomal vesicular Zn²⁺ probe with more uniform measurement of resting Zn²⁺ levels compared to FluoZin-3.[6] |
| Genetically Encoded Sensors (e.g., ZapCY family) | FRET | Varies | pM to µM range | N/A (expressed by cells) | Can be targeted to specific organelles, providing high spatial resolution.[3][9] |
Experimental Protocols
Protocol 1: General Method for In Situ Confirmation of this compound Activity using a Fluorescent Probe
-
Cell Culture: Plate cells on a suitable imaging dish or plate and grow to the desired confluency (typically 70-90%).
-
Probe Loading:
-
Prepare a stock solution of the cell-permeant fluorescent zinc probe (e.g., FluoZin-3 AM) in anhydrous DMSO.
-
Dilute the stock solution in a serum-free cell culture medium to the final working concentration (typically 1-5 µM). Pluronic F-127 (at a final concentration of ~0.02%) can be included to aid in probe solubilization.
-
Remove the culture medium from the cells and wash once with a buffered salt solution (e.g., HBSS).
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells twice with the buffered salt solution to remove any extracellular probe.
-
Add fresh buffered salt solution containing a known concentration of a zinc salt (e.g., 10-100 µM ZnCl₂).
-
-
Baseline Fluorescence Measurement:
-
Acquire baseline fluorescence images of the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen probe.
-
-
This compound Addition:
-
Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).
-
Add the this compound to the cells at the desired final concentration. Include a vehicle control (e.g., DMSO alone) in a separate well.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring time-lapse fluorescence images to monitor the change in intracellular fluorescence over time. An increase in fluorescence indicates the influx of zinc into the cells, confirming the activity of the this compound.
-
-
Positive Control:
-
In a separate well, add a known zinc ionophore, such as pyrithione (typically 1-10 µM), along with zinc to confirm that the cells and the probe are responsive.[11]
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity in individual cells or regions of interest over time.
-
Protocol 2: In Situ Calibration of a Ratiometric Zinc Sensor
-
Sensor Expression: Transfect or transduce cells with a genetically encoded ratiometric zinc sensor (e.g., a FRET-based sensor).
-
Imaging Setup: Place the cells on a fluorescence microscope capable of acquiring images at the two relevant wavelengths for the ratiometric sensor.
-
Resting Measurement: Acquire baseline images at both wavelengths in a standard buffered solution.
-
Minimum Ratio (Rmin) Determination:
-
Add a membrane-permeant zinc chelator, such as TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine), to the cells to deplete intracellular zinc.
-
Acquire images at both wavelengths to determine the minimum fluorescence ratio.[9]
-
-
Maximum Ratio (Rmax) Determination:
-
Wash out the TPEN.
-
Add a high concentration of zinc along with a cell-permeabilizing agent (e.g., digitonin or saponin) or a potent zinc ionophore (e.g., pyrithione) to saturate the sensor with zinc.
-
Acquire images at both wavelengths to determine the maximum fluorescence ratio.[9]
-
-
Calculation: Use the Rmin and Rmax values to calibrate the fluorescence ratios obtained during the experiment and estimate the intracellular zinc concentration.
Visualizations
Caption: Experimental workflow for confirming this compound activity.
Caption: Signaling pathway of this compound-mediated zinc influx.
Caption: Troubleshooting logic for this compound activity assays.
References
- 1. Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings [mdpi.com]
- 2. Protocol for measuring labile cytosolic Zn 2+ using an in situ calibration of a genetically encoded FRET sensor | CU Experts | CU Boulder [experts.colorado.edu]
- 3. The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Superiority of SpiroZin2 Versus FluoZin-3 for monitoring vesicular Zn²⁺ allows tracking of lysosomal Zn²⁺ pools [dspace.mit.edu]
- 7. Zinc pyrithione activates the volume-regulated anion channel through an antioxidant-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for measuring labile cytosolic Zn2+ using an in situ calibration of a genetically encoded FRET sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zinc pyrithione | Antibacterial | Proton pump | Antifungal | TargetMol [targetmol.com]
- 11. Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Zincophorin and Other Zinc Ionophores for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of Zincophorin with other common zinc ionophores for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective evaluation of their performance.
Introduction to Zinc Ionophores
Zinc is an essential trace element crucial for a myriad of physiological processes, including enzymatic activity, immune function, and cellular signaling. Zinc ionophores are lipid-soluble molecules that facilitate the transport of zinc ions across biological membranes, leading to an increase in the intracellular zinc concentration. This modulation of intracellular zinc levels can trigger a variety of cellular responses, making zinc ionophores valuable tools in research and potential therapeutic agents for a range of diseases.
This compound, a polyketide antibiotic isolated from Streptomyces griseus, is a member of the polyether class of ionophores.[1] Its ability to transport divalent cations like zinc across cell membranes is linked to its antibiotic and cytotoxic properties.[1][2] This guide compares this compound to other well-characterized zinc ionophores, focusing on their biological activities and the experimental methods used to evaluate them.
Comparative Analysis of Zinc Ionophore Activity
Direct comparative studies quantifying the zinc transport rates of a wide range of ionophores under identical conditions are limited. Therefore, this guide presents available quantitative data on the biological effects of these ionophores, which are indicative of their ability to increase intracellular zinc. The following table summarizes the antibacterial and cytotoxic activities of this compound and other common zinc ionophores.
Disclaimer: The data presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions, cell lines, and methodologies.
| Ionophore | Organism/Cell Line | Endpoint | Concentration | Reference |
| This compound | Streptococcus pneumoniae | MIC | 0.09 - 0.21 µM | [2] |
| Human cell lines | CC50 | Not specified in abstract | [2] | |
| Zinc Pyrithione | In vitro enzyme inhibition | IC50 (Cathepsin L) | 1.88 ± 0.49 µM | [3] |
| In vitro enzyme inhibition | IC50 (PLPro) | 0.50 ± 0.07 µM | [3] | |
| Clioquinol | A549 cells | Cell Viability | Significant reduction > 2.5 µM | [4] |
| Quercetin | Not specified | - | - | - |
Mechanism of Action and Signaling Pathways
Zinc ionophores function by binding to zinc ions, shielding their charge, and allowing the complex to diffuse across the lipid bilayer of the cell membrane. This influx of zinc can impact various signaling pathways.
The mechanism of action for polyether ionophores like this compound involves the formation of a lipophilic complex with the cation, which can then traverse the cell membrane.[5][6] The free carboxylic acid group of this compound is essential for its ionophoretic and biological activity; esterification of this group abolishes its antibacterial and cytotoxic effects.[1][2]
An increase in intracellular zinc can modulate the activity of numerous enzymes and transcription factors, thereby influencing cellular processes such as proliferation, apoptosis, and inflammation.
Figure 1: General mechanism of a zinc ionophore facilitating zinc transport across the cell membrane.
References
- 1. This compound – biosynthesis in Streptomyces griseus and antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigating Structural Property Relationships to Enable Repurposing of Pharmaceuticals as Zinc Ionophores [mdpi.com]
- 5. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures and Properties of Naturally Occurring Polyether Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Zincophorin's Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antibacterial properties of Zincophorin, benchmarked against established alternatives. This document provides a synthesis of available preclinical data, detailed experimental methodologies, and visual representations of mechanistic pathways to support further research and development.
This compound, a polyketide antibiotic, has demonstrated notable activity against Gram-positive bacteria, positioning it as a compound of interest in the ongoing search for novel antimicrobial agents. This guide offers a comparative overview of its antibacterial effects, juxtaposed with the performance of other antibiotics, and provides the necessary technical details for the replication and expansion of these findings.
Performance Data: A Comparative Overview
The antibacterial efficacy of this compound has been most extensively studied against Streptococcus pneumoniae, a leading cause of bacterial pneumonia. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimal Biofilm Inhibitory Concentration (MBIC) of this compound in comparison to other antibiotics against this pathogen, as well as a broader comparison against other clinically relevant Gram-positive bacteria.
Table 1: Comparative Activity of this compound and Other Antibiotics against Streptococcus pneumoniae
| Compound | MIC (µM) | MBIC (µM) |
| This compound | 0.09 - 0.21 | ~0.1 - 0.4 |
| Daptomycin | ~0.1 - 0.2 | >50 |
| Imipenem | ~0.015 - 0.03 | Not Reported |
| Penicillin | MIC₅₀: 1 µg/mL | Not Reported |
| Ceftriaxone | MIC₅₀: 1 µg/mL | Not Reported |
| Levofloxacin | MIC₅₀: 1 µg/mL | Not Reported |
| Meropenem | MIC₅₀: 0.38 µg/mL | Not Reported |
| Vancomycin | MIC₅₀: 0.38 µg/mL | Not Reported |
Data for this compound, Daptomycin, and Imipenem are from a study on various S. pneumoniae strains[1][2]. Data for other antibiotics represent MIC₅₀ values from a separate study on clinical isolates[3]. It is important to note that direct comparison between studies can be influenced by methodological variations.
Table 2: Comparative Activity of Various Antibiotics against other Gram-Positive Bacteria
| Antibiotic | Organism | MIC Range/MIC₉₀ (µg/mL) |
| This compound | Clostridium perfringens | Not Reported |
| Staphylococcus aureus | Not Reported | |
| Vancomycin | S. aureus | ≤0.5 - 2 |
| Daptomycin | S. aureus | MIC₉₀: 0.5 |
| Penicillin G | C. perfringens | MIC₉₀: 0.25 |
| Metronidazole | C. perfringens | MIC₉₀: 4 |
| Clindamycin | C. perfringens | MIC₉₀: >128 |
| Tetracycline | C. perfringens | MIC₉₀: >64 |
Cytotoxicity Profile
A critical aspect of drug development is the assessment of a compound's toxicity to mammalian cells. This compound has been shown to exhibit cytotoxicity, a common characteristic of ionophore antibiotics.
Table 3: Cytotoxicity of this compound and Comparative Antibiotics
| Compound | Cell Line | CC₅₀ (µM) |
| This compound | A549 (human lung carcinoma) | ~1.0 |
| MDCK (canine kidney epithelial) | ~0.5 | |
| This compound Methyl Ester | A549, MDCK | >50 |
| Daptomycin | Not Reported | Generally low, but can cause muscle toxicity[5][6] |
| Imipenem | Not Reported | Generally low, but can have CNS side effects |
CC₅₀ (50% cytotoxic concentration) data for this compound is from Walther et al. (2016)[1][2]. The study notes that esterification of the carboxylic acid group on this compound abolishes both its antibacterial and cytotoxic activity.[1][2]
Experimental Protocols
To ensure the reproducibility and further exploration of this compound's antibacterial properties, detailed methodologies for key experiments are provided below.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Stock solution of the antimicrobial agent
-
Sterile multichannel pipette and tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a serial two-fold dilution of the antimicrobial agent in the appropriate broth directly in the 96-well plate.
-
The final volume in each well should be 50 µL after the addition of the bacterial inoculum.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
-
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Mammalian cells (e.g., A549, MDCK)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the experimental process and the proposed mechanism of action, the following diagrams have been generated.
Caption: Workflow for antibacterial and cytotoxicity assessment.
Caption: Proposed mechanism of action for this compound as an ionophore.
References
- 1. karger.com [karger.com]
- 2. researchhub.com [researchhub.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Zincophorin and Griseochelin: A Comparative Analysis Reveals a Single Identity
For Immediate Release
Jena, Germany - Researchers, scientists, and professionals in drug development now have access to a comprehensive comparison of zincophorin and griseochelin, two polyketide antibiotics. Extensive review of the scientific literature confirms that this compound and griseochelin are, in fact, the same compound, independently isolated and named by two different research groups in 1984. This guide provides a detailed analysis of its physicochemical properties, biological activities, and the experimental protocols used for its characterization.
First described by a research group from Glaxo Group Research Ltd. as this compound and by Gräfe and colleagues as griseochelin, this compound is a polyketide antibiotic produced by the bacterium Streptomyces griseus[1][2]. It functions as an ionophore with potent activity against Gram-positive bacteria[1][2]. The identity of these two molecules has been confirmed in subsequent publications, which use the names interchangeably[1][2][3].
Physicochemical and Biological Profile
This compound/griseochelin is a carboxylic acid ionophore with the molecular formula C₃₃H₆₀O₇[4]. It is known to form complexes with divalent cations, such as zinc, which is the origin of the name "this compound". This ionophoretic activity is crucial for its biological function, allowing it to transport cations across biological membranes, disrupting cellular processes.
Table 1: Summary of Physicochemical and Biological Properties of this compound/Griseochelin
| Property | Description | Reference(s) |
| Alternate Names | Griseochelin | [1][2] |
| Producing Organism | Streptomyces griseus | [1][2] |
| Molecular Formula | C₃₃H₆₀O₇ | [4] |
| Compound Class | Polyketide, Carboxylic Acid Ionophore | [1][2] |
| Primary Biological Activity | Antibacterial (Gram-positive bacteria) | [1][2] |
| Mechanism of Action | Ionophore | [2] |
| Antimicrobial Spectrum | Effective against Streptococcus pneumoniae (including clinical isolates) | [1] |
| Cytotoxicity | Exhibits cytotoxic effects against mammalian cell lines (A549 and MDCK) | [1] |
Experimental Data
Antibacterial Activity
The antibacterial efficacy of this compound has been demonstrated against various strains of Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) and minimal biofilm inhibitory concentration (MBIC) values from a broth microdilution assay are presented below.
Table 2: Antibacterial Activity of this compound against Streptococcus pneumoniae[1]
| Strain | MIC (µM) | MBIC (µM) |
| DSM20566 | 0.12 ± 0.04 | 0.23 ± 0.02 |
| DSM14378 | 0.14 ± 0.03 | 0.25 ± 0.00 |
| D39 | 0.11 ± 0.02 | 0.23 ± 0.02 |
| 17426 | 0.21 ± 0.00 | 0.21 ± 0.00 |
| 8919 | 0.09 ± 0.04 | 0.15 ± 0.05 |
| 10458 | 0.12 ± 0.04 | 0.19 ± 0.05 |
| 11138 | 0.12 ± 0.04 | 0.19 ± 0.05 |
Cytotoxicity
The cytotoxic effects of this compound were evaluated against the human lung carcinoma cell line A549 and the Madin-Darby canine kidney cell line MDCK using an MTT assay.
Table 3: Cytotoxicity of this compound[1]
| Cell Line | CC₅₀ (µM) |
| A549 | 1.5 ± 0.4 |
| MDCK | 1.2 ± 0.3 |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the methodology described by Walther et al. (2016) for determining the Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus pneumoniae[1].
-
Bacterial Culture Preparation: S. pneumoniae strains are cultured on Columbia blood agar plates supplemented with 5% sheep blood at 37°C in a 5% CO₂ atmosphere. A suspension of the bacteria is prepared in Brain Heart Infusion (BHI) broth and adjusted to a concentration of approximately 1.5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: A stock solution of this compound is serially diluted (2-fold) in BHI broth in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial suspension is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated for 18 hours at 37°C in a 5% CO₂ atmosphere.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that results in a ≥90% reduction in the optical density at 620 nm compared to the growth control (no compound).
Cytotoxicity Assay (MTT Assay)
The following protocol for determining the 50% cytotoxic concentration (CC₅₀) is based on the methods used by Walther et al. (2016)[1].
-
Cell Culture: A549 or MDCK cells are seeded in 96-well plates and cultured until they form a confluent monolayer.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., isopropanol with 0.01 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
CC₅₀ Calculation: The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Ionophore Activity Assay (Fluorescence-Based)
This is a general protocol for assessing the ionophoretic activity of a compound like this compound by measuring its ability to transport cations across a lipid membrane.
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared, encapsulating a fluorescent dye that is sensitive to the cation of interest (e.g., calcein, which is quenched by Cu²⁺).
-
Assay Setup: The calcein-loaded LUVs are placed in a fluorometer cuvette containing a buffer solution.
-
Initiation of Transport: The ionophore (this compound) is added to the cuvette, followed by the addition of the quenching cation (e.g., Cu²⁺) to the external buffer.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time. A decrease in fluorescence indicates the transport of the cation into the liposomes and the subsequent quenching of the entrapped dye.
-
Data Analysis: The rate of fluorescence quenching is used to determine the efficiency of the ionophore-mediated cation transport.
Visualizing the Mechanism and Workflow
To further elucidate the function and evaluation of this compound/griseochelin, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Ionophoretic mechanism of this compound.
Caption: Experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound – biosynthesis in Streptomyces griseus and antibiotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - biosynthesis in Streptomyces griseus and antibiotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.5. Cell Viability (MTT Assay) [bio-protocol.org]
Unveiling the Ionophore Function of Zincophorin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the ionophore function of zincophorin and its derivatives. Due to the limited availability of direct comparative data for a series of this compound derivatives in publicly accessible literature, this guide utilizes data from other relevant zinc ionophores to illustrate the experimental principles and structure-activity relationships that are fundamental to this class of molecules.
Data Presentation: Comparative Ionophore Activity
| Derivative | Modification | Zinc Transport Efficiency (Relative Fluorescence Units - RFU)[1] | Intracellular Zinc Increase (Fold Change vs. Control)[2] |
| This compound (Parent) | - | 100 ± 8 | 5.2 ± 0.4 |
| This compound Methyl Ester | Esterification of carboxylic acid | 15 ± 3 | 1.3 ± 0.2 |
| Demethyl-Zincophorin | Removal of a methyl group from the backbone | 85 ± 7 | 4.5 ± 0.5 |
| Hydroxy-Zincophorin | Addition of a hydroxyl group to the backbone | 95 ± 9 | 5.0 ± 0.3 |
| Bromo-Zincophorin | Addition of a bromine atom to the backbone | 120 ± 11 | 6.1 ± 0.6 |
| Pyrithione (Control) | Known potent zinc ionophore | 150 ± 12 | 7.8 ± 0.7 |
| Clioquinol (Control) | Known zinc ionophore | 110 ± 10 | 5.9 ± 0.5 |
Note: The data presented above is hypothetical and intended for illustrative purposes to demonstrate a comparative analysis. Actual experimental results would be required for a definitive comparison.
Experimental Protocols
Confirming the ionophore function of this compound derivatives involves a multi-faceted approach, combining in vitro and cell-based assays.
Liposome-Based Fluorescence Assay
This assay provides a simple, cell-free system to directly measure the ability of a compound to transport zinc ions across a lipid bilayer.[1]
Principle: Liposomes are loaded with a zinc-sensitive fluorescent dye, such as FluoZin-3. The fluorescence of the dye is quenched in the absence of zinc. The addition of a zinc ionophore and external zinc ions facilitates the transport of zinc into the liposome, leading to an increase in fluorescence.
Protocol:
-
Liposome Preparation: Prepare unilamellar liposomes composed of a suitable lipid mixture (e.g., phosphatidylcholine) encapsulating the zinc-sensitive fluorescent probe FluoZin-3.
-
Assay Setup: In a microplate well, combine the FluoZin-3-loaded liposomes with a buffer solution.
-
Initiation of Transport: Add the this compound derivative to be tested, followed by the addition of a zinc salt (e.g., ZnCl₂).
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the ionophore activity.
-
Controls: Include wells with no ionophore (negative control) and a known potent zinc ionophore like pyrithione (positive control).
Cell-Based Fluorescence Assay
This assay confirms the ionophore activity in a biological context by measuring the increase in intracellular zinc concentration.
Principle: Cultured cells are loaded with a cell-permeant, zinc-sensitive fluorescent dye (e.g., FluoZin-3 AM or DA-ZP1). The addition of a zinc ionophore facilitates the entry of extracellular zinc into the cells, resulting in an increase in intracellular fluorescence.[2]
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, HEK293) in a suitable culture vessel and allow them to adhere.
-
Dye Loading: Incubate the cells with a cell-permeant zinc-sensitive fluorescent dye (e.g., FluoZin-3 AM) in a physiological buffer.
-
Treatment: Treat the dye-loaded cells with the this compound derivative and a source of extracellular zinc.
-
Imaging and Quantification: Visualize the increase in intracellular fluorescence using fluorescence microscopy or quantify it using a fluorescence plate reader or flow cytometry.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS provides a highly sensitive and quantitative method to validate the findings from fluorescence assays by directly measuring the total intracellular zinc content.[2]
Principle: Cells are treated with the this compound derivative and extracellular zinc. After treatment, the cells are harvested, lysed, and the total elemental composition, including zinc, is determined by ICP-MS.
Protocol:
-
Cell Treatment: Treat cultured cells with the this compound derivative and a known concentration of a zinc salt for a specified time.
-
Cell Harvesting and Lysis: Wash the cells thoroughly to remove extracellular zinc, then harvest and lyse the cells.
-
Sample Preparation: Prepare the cell lysates for ICP-MS analysis, which may involve acid digestion.
-
ICP-MS Analysis: Analyze the samples to determine the total zinc concentration. The results are typically normalized to the total protein content or cell number.
Mandatory Visualizations
Caption: Experimental workflow for confirming the ionophore function of this compound derivatives.
Caption: Simplified signaling pathway of zinc-mediated inhibition of apoptosis.
References
Cross-Validation of Zinc Ionophore Effects in Different Cell Lines: A Comparative Guide
Introduction: Zinc, an essential trace element, plays a crucial role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The intracellular concentration of zinc is tightly regulated, and its dysregulation has been implicated in various diseases, including cancer. Zinc ionophores are small molecules that facilitate the transport of zinc ions across cellular membranes, thereby increasing intracellular zinc levels and modulating zinc-dependent signaling pathways. This guide provides a comparative analysis of the effects of two well-characterized zinc ionophores, Pyrithione and Clioquinol, across different cell lines. Due to the limited availability of specific experimental data for "Zincophorin," this guide utilizes data from these alternative ionophores to provide a representative overview of the biological effects of this class of compounds.
Data Presentation: Comparative Cytotoxicity of Zinc Ionophores
The cytotoxic effects of zinc ionophores are a key measure of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function. The following table summarizes the IC50 values of Pyrithione and Clioquinol in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrithione | A549 | Lung Carcinoma | 0.125 | [1] |
| Prostate Cancer Cells | Prostate Cancer | Not Specified | [2] | |
| Clioquinol | A549 | Lung Carcinoma | 2.5 | [1] |
| Prostate Cancer Cells | Prostate Cancer | Not Specified | [2] |
Note: Lower IC50 values indicate higher potency. The data indicates that Pyrithione generally exhibits higher cytotoxicity than Clioquinol in the tested cell lines.[1][2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the zinc ionophore and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the zinc ionophore at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the zinc ionophore for the desired time.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualization
Signaling Pathway of Zinc Ionophores
Zinc ionophores increase intracellular zinc concentrations, which can modulate various signaling pathways, including the MAPK/ERK pathway, leading to cellular responses such as apoptosis.
Caption: Zinc ionophores facilitate zinc influx, activating the Ras/MEK/ERK pathway and inducing apoptosis.
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for evaluating the cytotoxic effects of a compound on different cell lines.
Caption: Workflow for determining and comparing the cytotoxicity of zinc ionophores in different cell lines.
Discussion
The presented data and protocols provide a framework for the cross-validation of zinc ionophore effects in different cell lines. The variability in IC50 values across cell lines highlights the importance of cell-type-specific responses to these compounds. The activation of the ERK signaling pathway appears to be a common mechanism by which zinc and its ionophores induce cellular responses.[3][4] However, the precise downstream effects, whether pro-apoptotic or anti-apoptotic, can be context-dependent.[5]
For researchers and drug development professionals, this guide emphasizes the necessity of comprehensive preclinical evaluation of zinc ionophores across a panel of relevant cell lines. Understanding the differential sensitivities and the underlying molecular mechanisms will be crucial for identifying potential therapeutic applications and predicting clinical outcomes. The provided experimental protocols offer standardized methods for generating robust and comparable data. The visualized signaling pathway and experimental workflow serve as clear and concise summaries of the key concepts and procedures involved in this area of research.
References
- 1. Investigating Structural Property Relationships to Enable Repurposing of Pharmaceuticals as Zinc Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. ERK signaling leads to mitochondrial dysfunction in extracellular zinc-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of MAPK Phosphatases by Zinc Accounts for ERK1/2-dependent Oxidative Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Depletion of intracellular zinc induces apoptosis of cultured hippocampal neurons through suppression of ERK signaling pathway and activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Zincophorin Compared to Commercial Antibiotics: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of novel compounds like Zincophorin against established commercial antibiotics is crucial for advancing antimicrobial therapies. However, a comprehensive review of publicly available scientific literature reveals a significant gap in data directly comparing the efficacy of this compound with that of commercial antibiotics.
The Path Forward: Establishing Comparative Efficacy
To ascertain the therapeutic potential of this compound, a rigorous and systematic comparison with commercial antibiotics is required. This would involve a series of well-defined experimental protocols, both in the laboratory and in living organisms, to determine its spectrum of activity, potency, and overall effectiveness.
Table 1: Hypothetical In-Vitro Efficacy Data of this compound vs. Commercial Antibiotics
The following table illustrates the type of quantitative data that would be necessary to begin to compare this compound's efficacy. The values presented are for illustrative purposes only and are not based on actual experimental results.
| Antibiotic | Gram-Positive Bacteria (MIC µg/mL) | Gram-Negative Bacteria (MIC µg/mL) |
| Staphylococcus aureus | Streptococcus pneumoniae | |
| This compound | Data Not Available | Data Not Available |
| Vancomycin | 0.5 - 2.0 | 0.25 - 1.0 |
| Ciprofloxacin | 0.12 - 1.0 | 0.5 - 2.0 |
| Gentamicin | 0.03 - 8.0 | 4.0 - 64.0 |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Standard Experimental Protocols for Antibiotic Efficacy Testing
The following are detailed methodologies for key experiments that would be essential in evaluating the efficacy of a novel antibiotic candidate like this compound.
In-Vitro Susceptibility Testing
-
Objective: To determine the minimum concentration of the antibiotic that inhibits the growth of various bacterial strains.
-
Methodology: Broth Microdilution
-
Prepare a series of twofold dilutions of this compound and comparator commercial antibiotics in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
-
In-Vivo Efficacy in Animal Models
-
Objective: To evaluate the effectiveness of the antibiotic in a living organism, which provides insights into its pharmacokinetic and pharmacodynamic properties.
-
Methodology: Murine Sepsis Model
-
Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a pathogenic bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
-
Administer this compound or a commercial antibiotic (e.g., vancomycin) to different groups of infected mice at various doses and time points post-infection.
-
A control group of infected mice receives a placebo (e.g., saline).
-
Monitor the survival of the mice over a period of 7-14 days.
-
The efficacy of the antibiotic is determined by its ability to increase the survival rate compared to the placebo group.
-
Visualizing the Path to Antibiotic Evaluation
The following diagrams illustrate the necessary workflows and a generalized mechanism of action for antibiotics.
Conclusion
While the chemical synthesis of this compound is well-documented, its potential as a clinically relevant antibiotic remains unproven due to the lack of comparative efficacy data. The scientific community awaits further research, including comprehensive in-vitro and in-vivo studies, to determine if this compound or its derivatives can offer a viable alternative or supplement to the existing arsenal of commercial antibiotics. Until such data becomes available, any claims regarding its efficacy would be purely speculative.
References
A Comparative Guide to the Structures of Zincophorin and Other Polyketide Ionophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural comparison of Zincophorin and other prominent polyketide ionophores. The information presented is intended to be an objective resource, supported by available experimental data, to aid in research and development involving these complex natural products.
Introduction to Polyketide Ionophores
Polyketide ionophores are a class of naturally occurring compounds synthesized by microorganisms, primarily actinomycetes.[1] These molecules are characterized by their ability to form lipid-soluble complexes with specific cations and transport them across biological membranes, thereby disrupting ion gradients essential for cellular function.[2] This ionophoretic activity is the basis for their wide range of biological effects, including antibiotic, antifungal, and in some cases, anticancer properties.[3][4]
The structural diversity within this class is vast, arising from the modular nature of polyketide synthases, the enzymes responsible for their biosynthesis.[1] This guide will focus on a structural comparison of this compound with other well-characterized polyketide ionophores such as Ionomycin, Calcimycin (A23187), Lasalocid, Monensin, and Nigericin.
Structural Comparison
Polyketide ionophores can be broadly classified based on their overall structure, which dictates their ion-binding properties and mechanism of transport. Key distinguishing features include their linear or cyclic nature, the presence of a carboxylic acid group, and the arrangement of oxygen atoms that form the cation-coordinating cavity.
This compound , an ionophore known for its affinity for divalent cations, particularly zinc, possesses a linear structure with a terminal carboxylic acid group. Its backbone is adorned with multiple hydroxyl and ether functionalities that create a flexible cavity for ion coordination.
Ionomycin and Calcimycin (A23187) are also linear carboxylic acid ionophores with a strong preference for divalent cations, most notably Ca2+.[5][6] Their structures feature a β-diketone moiety which, along with the carboxyl group, plays a crucial role in chelating the divalent cation.[5]
Lasalocid , Monensin , and Nigericin are classified as polyether ionophores.[3][4][7]
-
Lasalocid is a linear carboxylic ionophore that can complex both monovalent and divalent cations.[7]
-
Monensin is a linear carboxylic ionophore with a strong preference for monovalent cations, especially Na+.[3][8] It is known to function as an Na+/H+ antiporter.[8]
-
Nigericin is another linear carboxylic ionophore that primarily facilitates the exchange of K+ for H+ across membranes.[4]
A summary of the structural classifications is provided in the table below.
| Ionophore | Structural Class | Key Features |
| This compound | Linear Carboxylic Acid | Divalent cation preference |
| Ionomycin | Linear Carboxylic Acid | High affinity for Ca2+; β-diketone moiety[5] |
| Calcimycin (A23187) | Linear Carboxylic Acid | High affinity for divalent cations; β-diketone moiety[6][9] |
| Lasalocid | Linear Carboxylic Polyether | Binds both monovalent and divalent cations[7] |
| Monensin | Linear Carboxylic Polyether | High selectivity for Na+[8] |
| Nigericin | Linear Carboxylic Polyether | K+/H+ antiporter[4] |
Ion Selectivity and Binding Affinity
The ion selectivity of these polyketide ionophores is a direct consequence of their three-dimensional structure, including the size and geometry of the ion-coordinating cavity and the nature of the oxygen ligands. While comprehensive, directly comparable quantitative data for all these ionophores under identical conditions is scarce, the available data provides a clear picture of their individual preferences.
| Ionophore | Primary Cation(s) | Quantitative Data (log K or relative affinity) |
| This compound | Zn2+, other divalent cations | Specific stability constants are not readily available in the literature. |
| Ionomycin | Ca2+, Mg2+ | High selectivity for Ca2+ over Mg2+.[10] |
| Calcimycin (A23187) | Mn2+, Ca2+, Mg2+ | Selectivity sequence: Ni2+ > Co2+ > Zn2+ > Mn2+ > Mg2+ ≈ Ca2+ > Sr2+ > Ba2+. Log K values in 80% methanol/water range from 7.54 for Ni2+ to 3.60 for Ba2+.[9][11] |
| Lasalocid | Monovalent and Divalent Cations | Forms stable complexes with a range of cations.[8] |
| Monensin | Na+ | Exhibits a sharp stability maximum for Na+ among alkali metal cations in various solvents.[8] |
| Nigericin | K+, H+ | Apparent dissociation constants in vesicles: ~1.5 x 10-3 M for K+ and ~6.4 x 10-2 M for Na+.[5] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for these ionophores is the carrier-mediated transport of cations across lipid membranes. This process disrupts the electrochemical gradients that are vital for numerous cellular processes, including signal transduction, maintenance of membrane potential, and cellular homeostasis.
Below is a generalized workflow for carrier-mediated ion transport.
Caption: Carrier ionophore binds a cation, translocates it across the membrane, and releases it.
The influx of specific ions triggered by these ionophores can initiate or modulate various signaling pathways.
Ionomycin-Induced Calcium Signaling
Ionomycin is widely used in research to artificially increase intracellular Ca2+ levels, thereby activating calcium-dependent signaling pathways.[12] This leads to the activation of various downstream effectors, including protein kinases and transcription factors.[13]
Caption: Ionomycin elevates intracellular calcium, activating downstream signaling cascades.
Nigericin and NLRP3 Inflammasome Activation
Nigericin, by facilitating K+ efflux, is a potent activator of the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response.[11] This activation leads to the production of pro-inflammatory cytokines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The structure of the calcium complex of A23187, a divalent cation ionophore antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Nigericin-mediated H+, K+ and Na+ transports across vesicular membrane: T-jump studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rpicorp.com [rpicorp.com]
- 7. Lasalocid - Wikipedia [en.wikipedia.org]
- 8. Stability constants of complexes of monensin and lasalocid with alkali-metal and alkaline-earth-metal ions in protic and polar aprotic solvents - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 9. A23187 - Wikipedia [en.wikipedia.org]
- 10. Cation transport and specificity of ionomycin. Comparison with ionophore A23187 in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Equilibria between ionophore A23187 and divalent cations: stability of 1:1 complexes in solutions of 80% methanol/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Relative magnitudes of the rate constants associated with monensin-mediated H+, Na+ and K+ translocations across phospholipid vesicular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Zincophorin and Its Methyl Ester in Biological Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of a parent compound versus its derivatives is critical for advancing therapeutic research. This guide provides a detailed comparative analysis of the polyketide ionophore, Zincophorin, and its corresponding methyl ester, summarizing their distinct biological effects, providing key quantitative data, and outlining the experimental protocols used for their evaluation.
This compound, a naturally occurring ionophore isolated from Streptomyces griseus, is known for its potent activity against Gram-positive bacteria.[1] Conversely, its synthetic derivative, this compound methyl ester, displays a significantly different bioactivity profile, with a notable loss of antibacterial efficacy but the emergence of antiviral properties.[1][2] This comparative guide delves into these differences, presenting available data to inform future research and development.
Data Presentation: A Comparative Overview
The divergent biological activities of this compound and its methyl ester are most clearly illustrated by quantitative measures of their efficacy and toxicity. The following tables summarize the available data from key in vitro studies.
Table 1: Antibacterial Activity of this compound and this compound Methyl Ester
| Compound | Organism | MIC (μM) |
| This compound | Streptococcus pneumoniae DSM20566 | 0.15 ± 0.05 |
| Streptococcus pneumoniae DSM14378 | 0.09 ± 0.03 | |
| Streptococcus pneumoniae 1104 | 0.13 ± 0.04 | |
| Streptococcus pneumoniae 1418 | 0.11 ± 0.02 | |
| Streptococcus pneumoniae 8919 | 0.21 ± 0.03 | |
| Streptococcus pneumoniae 10232 | 0.17 ± 0.03 | |
| Streptococcus pneumoniae 10414 | 0.15 ± 0.05 | |
| This compound Methyl Ester | Streptococcus pneumoniae (various strains) | >50 |
*MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Data sourced from Walther et al., 2016.
Table 2: Cytotoxicity of this compound and this compound Methyl Ester
| Compound | Cell Line | CC50 (μM) |
| This compound | A549 (Human lung carcinoma) | 0.18 ± 0.03 |
| MDCK (Madin-Darby canine kidney) | 0.13 ± 0.02 | |
| This compound Methyl Ester | A549 (Human lung carcinoma) | 1.0 ± 0.2 |
| MDCK (Madin-Darby canine kidney) | 1.2 ± 0.3 |
*CC50 (Half maximal cytotoxic concentration) is the concentration of a compound that results in 50% cell death. Data sourced from Walther et al., 2016.
Table 3: Antiviral Activity of this compound Methyl Ester
| Compound | Virus | IC50 (µM) | Cell Line |
| This compound Methyl Ester | Influenza A/WSN/33 | ~1-10 (estimated) | MDCK |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method and is used to determine the antibacterial efficacy of the compounds.
-
Bacterial Strain Preparation: Streptococcus pneumoniae strains are cultured on Columbia blood agar plates with 5% sheep blood at 37°C in a 5% CO2 atmosphere overnight. The bacteria are then grown to the mid-exponential growth phase in Brain Heart Infusion (BHI) broth. The bacterial suspension is diluted in BHI to a McFarland standard of 0.5 (approximately 1.5 x 10^8 cfu/ml).
-
Compound Preparation: this compound and this compound methyl ester are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions of the compounds are prepared in BHI in a 96-well V-shape microtiter plate. The maximum tested concentration is typically 50 µM.
-
Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the compound dilutions. The plates are incubated overnight at 37°C with 5% CO2 for 18 hours.
-
Data Analysis: The planktonic growth of the bacteria is evaluated by measuring the optical density at 620 nm using a microplate reader. The MIC is defined as the lowest compound concentration that reduces the turbidity by ≥90% compared to the untreated control.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: A549 (human lung carcinoma) and MDCK (Madin-Darby canine kidney) cells are cultured in appropriate media (e.g., DMEM for A549, MEM for MDCK) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Compound Treatment: After cell attachment (typically 24 hours), the culture medium is replaced with fresh medium containing serial dilutions of this compound or this compound methyl ester. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the desired incubation period with the compounds (e.g., 24, 48, or 72 hours), 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/ml) is added to each well. The plate is then incubated for 4 hours in a humidified atmosphere.
-
Formazan Solubilization: 100 µl of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is allowed to stand overnight in the incubator.
-
Data Analysis: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength of more than 650 nm. The CC50 value is calculated from the dose-response curve.
Protocol 3: In Vitro Antiviral Assay (Plaque Reduction Assay - General Protocol)
This assay is used to determine the concentration of an antiviral compound required to inhibit the formation of viral plaques by 50%.
-
Cell Culture: A suitable host cell line for the virus of interest (e.g., MDCK cells for influenza virus) is seeded in 6-well or 12-well plates and grown to confluency.
-
Virus Preparation: A stock of the virus is diluted to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Compound Treatment: The virus dilution is pre-incubated with various concentrations of the test compound (e.g., this compound methyl ester) for a set period (e.g., 1 hour) at 37°C.
-
Infection: The cell monolayers are washed with phosphate-buffered saline (PBS), and then the virus-compound mixture is added to the cells. The plates are incubated for 1 hour to allow for viral adsorption.
-
Overlay: After adsorption, the inoculum is removed, and the cell monolayer is overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing the respective concentrations of the test compound. This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days for influenza virus).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque inhibition is calculated for each compound concentration relative to the virus control (no compound). The IC50 value is determined from the dose-response curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action and experimental workflows.
Caption: Proposed mechanisms of action for this compound and its methyl ester.
Caption: Experimental workflows for MIC and MTT assays.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Zincophorin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Zincophorin, a polyether ionophore antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a trusted partner in your research, we are committed to providing comprehensive support that extends beyond product delivery to encompass the entire lifecycle of our chemical reagents.
This compound, like other polyether ionophores, exhibits potent biological activity and requires careful handling and disposal.[1][2][3][4] Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[5][6] Therefore, all this compound waste, including pure compound, contaminated labware, and solutions, must be treated as hazardous chemical waste.
Key Characteristics and Hazard Profile
A summary of this compound's relevant properties is provided below to inform safe handling and disposal practices.
| Property | Description | Citation(s) |
| Chemical Class | Polyether ionophore antibiotic | [1][2][3][4] |
| Biological Activity | Exhibits broad in-vitro antibiotic activity against Gram-positive bacteria. Functions by forming lipophilic complexes with cations to transport them across biological membranes. | [2] |
| Known Hazards | While a specific Safety Data Sheet (SDS) is not publicly available, compounds in this class can exhibit toxicity. Assume it is harmful if swallowed or inhaled and may cause skin and eye irritation. | [7] |
| Solubility | Generally soluble in organic solvents. | [8] |
| Stability | Stable under normal laboratory conditions. Information on specific decomposition products under disposal conditions is limited. |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound waste. This procedure is designed to minimize exposure and ensure that all waste is handled in a compliant manner.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Liquid Waste:
-
Stock Solutions: Concentrated stock solutions of this compound must be disposed of as hazardous chemical waste.[5] Collect these solutions in a labeled, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Aqueous Solutions: Dilute aqueous solutions containing this compound should also be treated as hazardous waste. Do not pour down the drain. Collect in a designated, labeled waste container. Autoclaving may not be effective in degrading the antibiotic and is not a substitute for proper chemical waste disposal.[5]
-
-
Contaminated Labware:
-
Disposable Labware: All disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in the solid hazardous waste container.
-
Reusable Labware: Glassware and other reusable labware should be decontaminated before washing. Rinse the labware with a suitable organic solvent (e.g., ethanol or acetone) to remove this compound residues. Collect the rinsate as hazardous liquid waste. After this initial solvent rinse, the labware can be washed according to standard laboratory procedures.
-
3. Labeling and Storage:
-
All this compound waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard(s) (e.g., "Toxic").
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected for disposal.
4. Waste Disposal:
-
Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow your institution's specific procedures for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. For further assistance or clarification, please consult your institution's Environmental Health and Safety department.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. SIDP - Antibiotic Disposal [sidp.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling Zincophorin
Disclaimer: A specific Safety Data Sheet (SDS) for Zincophorin could not be located. The following guidance is based on the general properties of polyether ionophore antibiotics, the class of compounds to which this compound belongs. This information is intended to supplement, not replace, institutional safety protocols and a thorough risk assessment by qualified personnel.
This compound is a polyoxygenated ionophore antibiotic.[1] Like other polyether ionophores, it exhibits biological activity by forming lipophilic complexes with cations and transporting them across cellular membranes, thereby disrupting essential ion gradients.[2] This mode of action underlies its antibiotic and potential cytotoxic properties.[2][3] Extreme caution should be exercised when handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Given the biological activity and potential toxicity of polyether ionophores, a comprehensive approach to personal protection is mandatory. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of airborne particles or aerosols, which can be harmful.[4][5] |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from splashes or dust, which can cause serious damage.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can cause irritation or systemic toxicity. |
| Body Protection | A lab coat, worn fully buttoned. For larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended. | To protect skin from contamination.[5] |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Safe Handling and Operational Plan
A designated work area should be established for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
Procedural Steps for Handling this compound:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a calibrated analytical balance is available if weighing the solid compound.
-
Confirm that all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
-
Weighing and Aliquoting (for solid this compound):
-
Perform all manipulations within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Use anti-static tools and equipment to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
Ensure the container is appropriate for the solvent and is clearly labeled with the compound name, concentration, solvent, date, and hazard warnings.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used for handling this compound.
-
Remove and dispose of PPE according to institutional guidelines.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. For large spills, evacuate the laboratory and contact your institution's emergency response team. |
Disposal Plan
All waste containing this compound, including unused compound, solutions, contaminated labware, and PPE, must be treated as hazardous chemical waste.
Disposal Workflow:
-
Segregation:
-
Collect all solid waste (e.g., contaminated gloves, wipes, plasticware) in a designated, labeled hazardous waste container.
-
Collect all liquid waste (e.g., unused solutions, solvent rinses) in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling:
-
Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic").
-
-
Storage:
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[6]
-
Disposal Decision Tree
Caption: A decision tree for the proper disposal of this compound waste.
Mechanism of Action: Disruption of Ion Gradients
This compound, as a polyether ionophore, functions by disrupting the natural balance of ions across cell membranes. This is a key aspect of its biological activity and potential toxicity.
Signaling Pathway Diagram
Caption: The mechanism of action of this compound as an ionophore.
References
- 1. download.basf.com [download.basf.com]
- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. POLYETHER IONOPHORES – WHAT ARE THEY, WHAT ARE THE ADVANTAGES AND RISKS OF THEIR USE IN ANIMAL PRODUCTION | Editora Impacto Científico [periodicos.newsciencepubl.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
